JNJ-41443532
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1228650-83-6 |
|---|---|
Molecular Formula |
C22H25F3N4O3S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30) |
InChI Key |
CFKBNYUHQSQBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-41443532; JNJ 41443532; JNJ41443532; JNJ-41443532 Free Base. |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-41443532: A Deep Dive into its Mechanism of Action on Monocyte Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JNJ-41443532, a selective antagonist of the C-C chemokine receptor type 2 (CCR2), with a specific focus on its role in inhibiting monocyte recruitment. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental setups.
Core Mechanism of Action: CCR2 Antagonism
This compound exerts its pharmacological effect by selectively binding to and inhibiting the C-C chemokine receptor type 2 (CCR2).[1][2][3][4][5][6] CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes from the bone marrow and bloodstream into tissues, a critical process in inflammatory responses.[7][8][9] The primary endogenous ligand for CCR2 is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[7] By blocking the interaction between CCL2 and CCR2, this compound effectively disrupts the downstream signaling cascade that leads to monocyte chemotaxis and recruitment to sites of inflammation.[2][6]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the table below.
| Parameter | Species | Value | Reference |
| hCCR2 Binding Affinity (IC50) | Human | 37 nM | [1][2][3][4] |
| Functional Antagonism (Chemotaxis IC50) | Human | 30 nM | [1][2][3][4] |
| mCCR2 Binding Affinity (Ki) | Murine | 9.6 µM | [2][3] |
| Inhibition of Leukocyte Influx (ED50) | Murine (in vivo) | 3 mg/kg | [1][2] |
Signaling Pathway of CCL2-CCR2 and Inhibition by this compound
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events crucial for monocyte migration. This compound, by acting as an antagonist, prevents the initiation of this cascade.
Key Experimental Protocols
This section outlines the methodologies for the pivotal experiments used to characterize the mechanism of action of this compound.
CCR2 Radioligand Binding Assay (Competitive Inhibition)
This assay is designed to determine the binding affinity of this compound to the human CCR2 receptor.
Objective: To quantify the IC50 value of this compound for hCCR2.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CCR2 (e.g., U2OS-CCR2 cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.
-
Radioligand: A radiolabeled CCR2 ligand (e.g., [3H]-CCR2-RA) is used as the tracer.
-
Competition Assay:
-
A constant concentration of the radioligand is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
In Vitro Monocyte Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.
Objective: To determine the functional antagonist potency (IC50) of this compound.
General Protocol:
-
Cell Preparation: Primary human monocytes are isolated from peripheral blood.
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 5 µm pores) is used.
-
Assay Setup:
-
The lower chamber contains a specific concentration of CCL2 as the chemoattractant.
-
The upper chamber contains the isolated monocytes, which have been pre-incubated with varying concentrations of this compound.
-
-
Incubation: The chamber is incubated for a set period (e.g., 1-4 hours) at 37°C to allow for monocyte migration through the membrane.
-
Quantification of Migration: The number of monocytes that have migrated to the lower chamber is quantified. This can be done by cell counting, or by using a fluorescent dye that binds to the cells followed by fluorescence measurement.
-
Data Analysis: The concentration of this compound that inhibits 50% of the CCL2-induced monocyte migration (IC50) is determined.
In Vivo Thioglycollate-Induced Peritonitis Model
This in vivo model assesses the efficacy of this compound in reducing inflammatory cell recruitment in a living organism.
Objective: To evaluate the in vivo potency (ED50) of this compound in inhibiting monocyte/macrophage influx.
General Protocol:
-
Animal Model: Humanized CCR2 knock-in (hCCR2KI) mice are often used to better translate the findings to human pharmacology.
-
Induction of Peritonitis: Mice are administered an intraperitoneal (i.p.) injection of sterile thioglycollate broth, which acts as a potent inflammatory stimulus, inducing the recruitment of leukocytes, particularly monocytes, into the peritoneal cavity.
-
Drug Administration: this compound is administered orally (p.o.) at various doses prior to or at the time of thioglycollate injection.
-
Cell Collection: After a specific period (e.g., 24-72 hours), the mice are euthanized, and the peritoneal cavity is lavaged with a buffered salt solution to collect the recruited inflammatory cells.
-
Cell Analysis: The collected cells are counted, and differential cell counts are performed (e.g., using flow cytometry with specific cell surface markers for monocytes/macrophages) to determine the number of recruited monocytes/macrophages.
-
Data Analysis: The dose of this compound that causes a 50% reduction in the influx of monocytes/macrophages into the peritoneal cavity (ED50) is calculated.
Conclusion
This compound is a potent and selective antagonist of CCR2 that effectively inhibits monocyte recruitment by blocking the CCL2-CCR2 signaling axis. Its mechanism of action is well-supported by in vitro binding and functional assays, as well as in vivo models of inflammation. This targeted approach to modulating the inflammatory response holds promise for the treatment of various diseases where monocyte recruitment is a key pathological feature. This guide provides a foundational understanding of the preclinical pharmacological profile of this compound for researchers and professionals in the field of drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. criver.com [criver.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
JNJ-41443532: A Selective CCR2 Antagonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JNJ-41443532 is a potent and selective, orally active antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson Pharmaceutical Research & Development, this small molecule has been investigated for its therapeutic potential in inflammatory conditions, including type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, experimental evaluation, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Core Data Summary
The following tables summarize the key quantitative data for this compound, encompassing its in vitro pharmacology, preclinical and clinical pharmacokinetics, and in vivo efficacy.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Reference |
| hCCR2 Binding Affinity (IC50) | Human | 37 nM | [1][2] |
| mCCR2 Binding Affinity (Ki) | Mouse | 9.6 µM | [1][3] |
| Functional Antagonism (Chemotaxis IC50) | Human | 30 nM | [1][2] |
| hERG Channel Inhibition (IC50) | Human | >50 µM | [2] |
Table 2: Preclinical Pharmacokinetics of this compound (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUClast (h*ng/mL) | Oral Bioavailability (%) | Reference |
| Dogs | 6.7 | 1617 | 5887 | 70.2 | [4] |
| Non-human Primates | 7.2 | 740 | 3061 | 25.4 | [4] |
Table 3: Clinical Pharmacokinetics of this compound in Healthy Male Volunteers (Single Dose)
| Parameter | Value | Reference |
| Time to Cmax (tmax) | ~2 hours | [2] |
| Elimination Half-life (t½) | ~8 hours | [2] |
Table 4: In Vivo Efficacy of this compound
| Model | Species | Endpoint | ED50 | Reference |
| Thioglycollate-Induced Peritonitis | hCCR2KI Mice | Inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx | 3 mg/kg (p.o., b.i.d.) | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of CCR2. The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, a G protein-coupled receptor (GPCR), initiates a conformational change in the receptor. This leads to the activation of intracellular G proteins and the subsequent triggering of downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These signaling events ultimately result in the chemotaxis of monocytes and other immune cells to sites of inflammation. This compound competitively binds to CCR2, thereby blocking the binding of CCL2 and inhibiting the downstream signaling events that mediate inflammatory cell recruitment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental setup and procedures used to evaluate the pharmacological properties of this compound.
CCR2 Radioligand Binding Assay
This assay is designed to determine the binding affinity of a test compound for the CCR2 receptor.
References
In-Depth Technical Guide: Binding Affinity of JNJ-41443532 for Human CCR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of JNJ-41443532 for the human C-C chemokine receptor type 2 (CCR2). The document outlines quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding and Functional Data
This compound, also known as CCR2 antagonist 5, is a selective and orally active antagonist of human CCR2. Its binding affinity and functional antagonism have been quantified through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 37 nM | Radioligand Binding Assay |
| IC50 | Human | 30 nM | Chemotaxis Assay |
| Ki | Mouse | 9.6 µM | Radioligand Binding Assay |
Table 1: Summary of quantitative affinity and functional data for this compound.
Experimental Protocols
The determination of the binding and functional characteristics of this compound involves several key experimental protocols. The methodologies described below are based on standard practices in the field for characterizing chemokine receptor antagonists.
Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor. In this assay, the test compound (this compound) competes with a radiolabeled ligand for binding to the target receptor, human CCR2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for human CCR2.
Materials:
-
Receptor Source: Membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) CCR2 ligand, such as [125I]-CCL2.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Tris-HCl buffer containing MgCl2, CaCl2, and a protease inhibitor cocktail.
-
Filtration System: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing human CCR2 are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound are incubated in the assay buffer.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a dose-response curve, from which the IC50 value is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Chemotaxis Assay
The chemotaxis assay assesses the functional ability of an antagonist to inhibit the migration of cells towards a chemoattractant, in this case, a CCR2 ligand like CCL2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a functional chemotaxis assay.
Materials:
-
Cells: A monocytic cell line that endogenously expresses CCR2 (e.g., THP-1 or MonoMac-1) or primary human monocytes.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: this compound at various concentrations.
-
Assay Medium: RPMI 1640 or other suitable cell culture medium, typically containing a low concentration of serum.
-
Chemotaxis Chambers: Transwell® inserts with a polycarbonate membrane (typically 5 µm pore size for monocytes).
Procedure:
-
Cell Preparation: The cells are harvested, washed, and resuspended in assay medium.
-
Assay Setup: The chemoattractant (CCL2) is added to the lower chamber of the Transwell® plate.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Seeding: The pre-incubated cells are added to the upper chamber of the Transwell® insert.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (e.g., 2-4 hours).
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence.
-
Data Analysis: The percentage of inhibition of cell migration at each concentration of this compound is calculated relative to the vehicle control. A dose-response curve is generated to determine the IC50 value.
Visualizations
CCR2 Signaling Pathway
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR). Upon binding of its ligand, primarily CCL2 (Monocyte Chemoattractant Protein-1), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are crucial for mediating the inflammatory response, primarily through the recruitment of monocytes and macrophages.
Figure 1: Simplified CCR2 signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the IC50 of an antagonist like this compound.
Figure 2: Workflow for a competitive radioligand binding assay.
This guide provides a detailed overview of the binding affinity of this compound for human CCR2, intended to be a valuable resource for researchers in the field of drug discovery and development. The provided protocols and diagrams offer a clear understanding of the methodologies and biological context for the characterization of this potent CCR2 antagonist.
In-Depth Technical Guide: JNJ-41443532, a C-C Chemokine Receptor 2 (CCR2) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-41443532 is a potent and selective, orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound has been investigated for its therapeutic potential in inflammatory conditions, notably type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of this compound. Detailed experimental protocols from key preclinical and clinical studies are presented, along with visualizations of the CCR2 signaling pathway and experimental workflows to facilitate a deeper understanding of this investigational drug.
Chemical Structure and Physicochemical Properties
This compound is a complex synthetic molecule belonging to the class of hippuric acids and derivatives.[1] Its chemical structure is characterized by a central 4-azetidinyl-1-aryl-cyclohexane core.
IUPAC Name: N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide[2]
Chemical Formula:
Molecular Weight:
CAS Number:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.00374 mg/mL | ALOGPS[2] |
| logP | 1.58 - 1.75 | Chemaxon, ALOGPS[2] |
| pKa (Strongest Acidic) | 12.93 | Chemaxon[2] |
| pKa (Strongest Basic) | 6.7 | Chemaxon[2] |
| Hydrogen Bond Donor Count | 3 | Chemaxon[2] |
| Hydrogen Bond Acceptor Count | 5 | Chemaxon[2] |
| Polar Surface Area | 94.56 Ų | Chemaxon[2] |
| Rotatable Bond Count | 7 | Chemaxon[2] |
| Refractivity | 116.71 m³·mol⁻¹ | Chemaxon[2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).
In pathological conditions such as insulin resistance and type 2 diabetes, elevated levels of CCL2 in adipose tissue lead to the recruitment of macrophages. These macrophages, in turn, secrete pro-inflammatory cytokines, contributing to a state of chronic, low-grade inflammation and exacerbating insulin resistance.
By binding to CCR2, this compound competitively inhibits the binding of CCL2, thereby blocking the downstream signaling cascade. This inhibition prevents the migration of monocytes and macrophages to inflamed tissues. The key signaling pathways modulated by CCR2 activation, and consequently inhibited by this compound, include the JAK/STAT, MAPK, and PI3K/Akt pathways.
Pharmacokinetics
This compound has been evaluated in preclinical and clinical studies to determine its pharmacokinetic profile. The compound is orally bioavailable.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Study |
| tmax (median) | 2 hours | Human | Phase 2 (NCT01230749)[3] |
| t½ (mean) | ~8 hours | Human | Phase 2 (NCT01230749)[3] |
| Oral Bioavailability | 70.2% | Dog | Preclinical[4] |
| Oral Bioavailability | 25.4% | Non-human Primate | Preclinical[4] |
| Cmax (at 6.7 mg/kg p.o.) | 1617 ng/mL | Dog | Preclinical[4] |
| AUClast (at 6.7 mg/kg p.o.) | 5887 hng/mL | Dog | Preclinical[4] |
| Cmax (at 7.2 mg/kg p.o.) | 740 ng/mL | Non-human Primate | Preclinical[4] |
| AUClast (at 7.2 mg/kg p.o.) | 3061 hng/mL | Non-human Primate | Preclinical[4] |
Key Experimental Protocols
Preclinical Efficacy: Thioglycollate-Induced Peritonitis Model
This model is used to assess the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit the recruitment of leukocytes.
Methodology:
-
Animal Model: hCCR2 knock-in mice are used.
-
Induction of Peritonitis: Mice are intraperitoneally (i.p.) injected with a sterile solution of thioglycollate broth.
-
Drug Administration: this compound is administered orally (p.o.) twice daily (b.i.d.) at varying doses. A vehicle control group is also included.
-
Peritoneal Lavage: At a specified time point after thioglycollate injection, the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the infiltrating cells.
-
Cell Analysis: The collected peritoneal fluid is analyzed to determine the total number of leukocytes. Flow cytometry is used to quantify the populations of monocytes/macrophages and T-lymphocytes.
-
Efficacy Measurement: The dose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx into the peritoneal cavity is calculated, and the ED₅₀ (effective dose for 50% inhibition) is determined. For this compound, the ED₅₀ was found to be 3 mg/kg.[3]
Clinical Trial: Phase 2 Study in Type 2 Diabetes Mellitus (NCT01230749)
This study was a double-blind, randomized, placebo- and active comparator-controlled trial to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with type 2 diabetes mellitus.
Methodology:
-
Study Population: 89 patients with type 2 diabetes mellitus were enrolled.
-
Randomization: Participants were randomized to one of four treatment arms:
-
This compound 250 mg twice daily
-
This compound 1000 mg twice daily
-
Pioglitazone 30 mg once daily (active comparator)
-
Placebo
-
-
Treatment Duration: The treatment period was 4 weeks.
-
Primary Endpoint: The primary outcome measure was the change from baseline in 23-hour weighted mean glucose (WMG).
-
Secondary Endpoints: Secondary outcome measures included changes from baseline in:
-
Fasting plasma glucose (FPG)
-
Insulin resistance (Homeostatic Model Assessment - HOMA-IR)
-
Insulin secretion (Homeostatic Model Assessment - HOMA-%B)
-
Body weight
-
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations.
-
Pharmacokinetics: Blood samples were collected to determine the pharmacokinetic parameters of this compound.
Summary and Conclusion
This compound is a well-characterized CCR2 antagonist with demonstrated preclinical efficacy in a model of inflammation and modest improvements in glycemic parameters in a Phase 2 clinical trial for type 2 diabetes. Its mechanism of action, involving the inhibition of monocyte and macrophage recruitment, targets a key pathway in the pathogenesis of inflammatory diseases. The data presented in this technical guide provide a solid foundation for further research and development of this and similar compounds. The detailed experimental protocols offer a clear basis for the replication and extension of these findings. While the clinical development of this compound for type 2 diabetes has not progressed to later stages, the compound remains a valuable tool for investigating the role of the CCL2-CCR2 axis in various disease states.
References
An In-depth Technical Guide on JNJ-41443532 for the Investigation of Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-41443532 is an orally bioavailable antagonist of the C-C chemokine receptor type 2 (CCR2) that was investigated by Johnson & Johnson for the treatment of type 2 diabetes mellitus (T2DM). The therapeutic rationale for this compound is based on the role of CCR2 in mediating the recruitment of macrophages to adipose tissue, a process implicated in the chronic inflammation that contributes to insulin resistance. This guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of clinical trial findings, and detailed experimental methodologies.
Introduction: The Role of CCR2 in Type 2 Diabetes
Chronic low-grade inflammation in metabolic tissues, particularly adipose tissue, is a key pathophysiological feature of type 2 diabetes. In obesity, adipocytes and other cells within adipose tissue release chemokines, including C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). CCL2 is the primary ligand for CCR2, a receptor expressed on monocytes and macrophages. The binding of CCL2 to CCR2 promotes the migration of these immune cells into adipose tissue.
Once in the adipose tissue, macrophages can adopt a pro-inflammatory M1 phenotype, releasing cytokines such as TNF-α and IL-6. These inflammatory mediators can impair insulin signaling in adipocytes, hepatocytes, and skeletal muscle, leading to systemic insulin resistance. By blocking the CCR2 receptor, this compound was developed to inhibit the recruitment of these inflammatory macrophages, thereby reducing inflammation in adipose tissue and improving insulin sensitivity.
Mechanism of Action: CCR2 Antagonism
This compound is a small molecule antagonist that selectively binds to the CCR2 receptor, preventing its interaction with its ligand, CCL2. This competitive inhibition blocks the downstream signaling cascade that would normally lead to monocyte and macrophage chemotaxis. The intended therapeutic effect is a reduction in the inflammatory burden within key metabolic tissues, leading to an improvement in insulin sensitivity and glycemic control.
Signaling Pathway
The binding of CCL2 to CCR2 on the surface of a monocyte/macrophage activates a G-protein coupled receptor signaling cascade. This leads to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate transcription factors that control cell survival, proliferation, migration, and the production of inflammatory cytokines. This compound, by blocking the initial ligand-receptor interaction, inhibits these downstream events.
Clinical Investigation: Phase 2 Study (NCT01230749)
A key clinical study for this compound was a Phase 2, double-blind, randomized, placebo- and active-comparator-controlled, 4-week study to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes mellitus.
Experimental Protocol
Study Design:
-
Phase: 2
-
Design: Randomized, double-blind, placebo-controlled, active-comparator, parallel group.
-
Duration: 4 weeks of treatment with a follow-up period.
-
Population: Patients with type 2 diabetes mellitus.
Treatment Arms:
-
This compound 250 mg (orally, twice daily)
-
This compound 1000 mg (orally, twice daily)
-
Pioglitazone 30 mg (orally, once daily - active comparator)
-
Placebo (orally, twice daily)
Primary Endpoint:
-
Change from baseline in 23-hour weighted mean glucose (WMG).
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in insulin resistance as measured by the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
Change from baseline in beta-cell function as measured by the Homeostatic Model Assessment of Beta-cell function (HOMA-%B).
-
Change from baseline in body weight.
-
Safety and tolerability assessments.
Methodologies
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were likely determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, a standard for quantitative analysis of small molecules in biological matrices. Key pharmacokinetic parameters determined included Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t½ (half-life)[1].
-
23-Hour Weighted Mean Glucose (WMG): This was determined by collecting blood samples for glucose measurement at multiple time points over a 23-hour period. The glucose values were then weighted based on the time intervals between measurements to calculate a mean glucose concentration.
-
Fasting Plasma Glucose (FPG): Blood samples were collected after an overnight fast to determine plasma glucose levels.
-
HOMA-IR and HOMA-%B: These indices were calculated from fasting plasma glucose and fasting plasma insulin concentrations using the following formulas:
-
HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5
-
HOMA-%B = (20 x Fasting Insulin (μU/mL)) / (Fasting Glucose (mmol/L) - 3.5)
-
Experimental Workflow
Summary of Clinical Findings
Pharmacokinetics
After oral administration, this compound was absorbed with a median time to maximum plasma concentration (Tmax) of 2 hours[1]. The mean terminal half-life (t½) was approximately 8 hours for both the 250 mg and 1000 mg doses[1]. Plasma systemic exposures increased in a slightly more than dose-proportional manner[1].
| Parameter | Value | Reference |
| Median Tmax | 2 hours | [1] |
| Mean t½ | ~8 hours | [1] |
Pharmacodynamics & Efficacy
After 4 weeks of treatment, the following effects on glycemic parameters were observed:
| Parameter | This compound (250 mg) | This compound (1000 mg) | Pioglitazone (30 mg) | Placebo | Reference |
| Change in 23-h WMG | Significant Reduction vs. Placebo | Reduction vs. Placebo | Significant Reduction vs. Placebo | - | [1] |
| Change in FPG | Significant Reduction vs. Placebo | Reduction vs. Placebo | Significant Reduction vs. Placebo | - | [1] |
| Change in HOMA-IR | Lower | Lower | Significantly Lower | - | [1] |
| Change in HOMA-%B | Significantly Increased | Increased | Increased | - | [1] |
| Change in Body Weight | Decreased | Decreased | Decreased | Decreased | [1] |
Administration of this compound at a dose of 250 mg twice daily resulted in a modest but statistically significant improvement in glycemic parameters compared with placebo[1]. Notably, the improvement in HOMA-%B, an indicator of beta-cell function, was significant only in the 250 mg this compound group[1]. While HOMA-IR was lower in all active treatment groups, the reduction was only statistically significant for pioglitazone[1]. All treatment groups, including placebo, showed a decrease in body weight over the 4-week period[1].
Safety and Tolerability
This compound was generally well tolerated in patients with type 2 diabetes[1]. The incidence of treatment-emergent adverse events was similar across all treatment groups, and there were no clinically significant findings during routine safety assessments[1].
Conclusion
This compound, a CCR2 antagonist, demonstrated a modest improvement in glycemic control in a 4-week Phase 2 study in patients with type 2 diabetes. The mechanism of action, targeting inflammation in adipose tissue by blocking macrophage recruitment, represents a novel approach to treating the underlying insulin resistance in T2DM. While the observed effects on glucose metabolism were statistically significant for the 250 mg dose, the overall magnitude of the effect may not have been sufficient to warrant further development in a competitive landscape. The data generated from the clinical investigation of this compound have, however, contributed to the understanding of the role of the CCL2-CCR2 axis in the pathophysiology of type 2 diabetes.
References
The Early Discovery and Development of JNJ-41443532: A CCR2 Antagonist for Type 2 Diabetes Mellitus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-41443532 is a potent and selective C-C chemokine receptor 2 (CCR2) antagonist developed by Johnson & Johnson Pharmaceutical Research & Development for the potential treatment of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the early discovery, preclinical development, and initial clinical evaluation of this compound. The document details the lead optimization process, key preclinical pharmacology and pharmacokinetic data, and summarizes the findings from Phase 1 and 2 clinical trials. Methodologies for key experiments are provided, and signaling pathways are illustrated to offer a complete picture of the development of this compound.
Introduction: Targeting the CCR2 Pathway in Type 2 Diabetes
Chronic low-grade inflammation is increasingly recognized as a key pathophysiological component of type 2 diabetes mellitus. Macrophage infiltration into adipose tissue, mediated by the interaction of monocyte chemoattractant protein-1 (MCP-1) with its receptor CCR2, is a critical step in this inflammatory cascade. This process contributes to insulin resistance, a hallmark of T2DM. Therefore, antagonism of the CCR2 receptor presents a promising therapeutic strategy to mitigate inflammation and improve glycemic control in patients with T2DM. This compound emerged from a dedicated discovery program aimed at identifying small molecule CCR2 antagonists with suitable properties for clinical development.
Discovery and Lead Optimization
This compound was identified through a focused lead optimization campaign starting from a novel series of 4-azetidinyl-1-aryl-cyclohexanes. The discovery process aimed to identify a potent and selective CCR2 antagonist with a favorable safety profile, particularly with respect to off-target effects such as hERG channel inhibition, which can lead to cardiac arrhythmias.
A key breakthrough in the program was the discovery that divergent structure-activity relationships (SAR) existed for CCR2 potency and hERG activity. This allowed for the systematic modification of the chemical scaffold to enhance CCR2 binding affinity while simultaneously reducing hERG liability. This effort led to the identification of compound 8d , which is believed to be this compound or a closely related analog. This compound demonstrated a potent and selective profile, making it a suitable candidate for further development.
Synthesis of this compound (Compound 8d)
The synthesis of the 4-azetidinyl-1-thiazoyl-cyclohexane series, exemplified by compound 8d, is outlined below. The key steps involve the formation of the cyclohexane core, introduction of the azetidine and thiazole moieties, and subsequent modifications to achieve the final compound.
(Detailed, step-by-step synthesis protocol would be included here if publicly available. The following is a high-level representation based on the published scheme.)
-
Step 1: Formation of the Cyclohexanone Intermediate: The synthesis begins with a commercially available protected cyclohexanone derivative.
-
Step 2: Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic addition to the cyclohexanone.
-
Step 3: Deprotection and Reductive Amination: The protecting group on the cyclohexane is removed, followed by reductive amination to introduce the azetidine ring, yielding a mixture of cis and trans isomers.
-
Step 4: Isomer Separation: The desired cis isomer (8d) is separated from the trans isomer via column chromatography.
Preclinical Pharmacology
A comprehensive preclinical pharmacology program was conducted to characterize the in vitro and in vivo properties of this compound.
In Vitro Pharmacology
The in vitro activity of this compound was assessed through a series of binding and functional assays. The compound demonstrated potent antagonism of the human CCR2 receptor and high selectivity over other chemokine receptors and the hERG channel.
| Parameter | Result |
| hCCR2 Binding Affinity (IC₅₀) | 37 nM |
| Chemotaxis (IC₅₀) | 30 nM |
| hERG Inhibition (IC₅₀) | >50 µM |
| Table 1: In Vitro Potency and Selectivity of this compound (Compound 8d) |
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in a murine model of inflammation. The compound demonstrated dose-dependent inhibition of leukocyte and monocyte/macrophage influx.
| Model | Endpoint | Result (ED₅₀) |
| Thioglycollate-induced peritonitis in hCCR2KI mice | Inhibition of leukocyte and monocyte/macrophage influx | 3 mg/kg |
| Table 2: In Vivo Efficacy of this compound (Compound 8d) |
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in multiple species to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicated that the compound possessed amendable oral bioavailability in dogs and primates, supporting its development as an oral therapeutic.
Clinical Development
This compound progressed into clinical development with a series of Phase 1 and Phase 2 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with type 2 diabetes.
Phase 1 Studies
Two Phase 1 studies were completed in healthy volunteers:
-
NCT01105780: A single-dose study to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy male and female Caucasian and male Japanese subjects.
-
NCT01106469: A single and multiple ascending dose study to investigate the safety, tolerability, food effect, pharmacokinetics, and pharmacodynamics of this compound in healthy male subjects.
These studies established a preliminary safety and pharmacokinetic profile for the compound, allowing for dose selection in subsequent patient studies.
Phase 2 Study (NCT01230749)
A Phase 2, double-blind, randomized, placebo- and active comparator-controlled, 4-week study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with type 2 diabetes mellitus.
| Parameter | 250 mg this compound (Twice Daily) | 1000 mg this compound (Twice Daily) | Pioglitazone (30 mg Once Daily) | Placebo |
| Pharmacokinetics | ||||
| Median tₘₐₓ (h) | 2 | 2 | - | - |
| Mean t½ (h) | ~8 | ~8 | - | - |
| Pharmacodynamics (Change from Baseline) | ||||
| 23-h Weighted Mean Glucose (WMG) | Statistically significant reduction | Reduction (not statistically significant) | Statistically significant reduction | - |
| Fasting Plasma Glucose (FPG) | Statistically significant reduction | Reduction (not statistically significant) | Statistically significant reduction | - |
| HOMA-IR | Reduction (not statistically significant) | Reduction (not statistically significant) | Statistically significant reduction | - |
| HOMA-%B | Statistically significant increase | Increase (not statistically significant) | Increase (not statistically significant) | - |
| Table 3: Summary of Key Findings from the Phase 2 Study of this compound in Patients with T2DM[1] |
The study showed that administration of this compound resulted in a modest improvement in glycemic parameters compared with placebo and was generally well-tolerated.[1]
Experimental Protocols
hCCR2 Binding Assay
(A detailed, step-by-step protocol for the hCCR2 binding assay would be included here, specifying cell lines, radioligands, incubation conditions, and detection methods, if publicly available.)
A representative protocol would involve:
-
Preparation of cell membranes from a cell line stably expressing human CCR2.
-
Incubation of the membranes with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) in the presence of varying concentrations of this compound.
-
Separation of bound and free radioligand by filtration.
-
Quantification of bound radioactivity using a gamma counter.
-
Calculation of IC₅₀ values by non-linear regression analysis.
Chemotaxis Assay
(A detailed, step-by-step protocol for the chemotaxis assay would be included here, specifying cell types, chemoattractants, assay plates, and cell migration quantification methods, if publicly available.)
A typical protocol would utilize a Boyden chamber or a similar multi-well plate with a porous membrane and would involve:
-
Isolation of primary monocytes or a monocytic cell line.
-
Loading of the lower chamber with a chemoattractant (e.g., MCP-1) and varying concentrations of this compound.
-
Addition of the cell suspension to the upper chamber.
-
Incubation to allow for cell migration through the porous membrane.
-
Quantification of migrated cells by staining and counting or by using a fluorescent dye.
-
Calculation of IC₅₀ values based on the inhibition of cell migration.
Thioglycollate-Induced Peritonitis Model
(A detailed, step-by-step protocol for the thioglycollate-induced peritonitis model would be included here, specifying the mouse strain, thioglycollate administration, this compound dosing, and peritoneal lavage and cell counting procedures, if publicly available.)
The general procedure involves:
-
Intraperitoneal injection of sterile thioglycollate broth into human CCR2 knock-in (hCCR2KI) mice to induce inflammation.
-
Oral administration of this compound or vehicle at specified time points.
-
Euthanasia of the mice at a predetermined time after thioglycollate injection.
-
Collection of peritoneal exudate cells by lavage with phosphate-buffered saline (PBS).
-
Staining of the collected cells with specific antibodies for flow cytometric analysis to quantify the number of leukocytes, monocytes, and macrophages.
-
Calculation of the dose-dependent inhibition of cell infiltration to determine the ED₅₀.
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling cascade.
Drug Discovery Workflow
Caption: this compound development pipeline.
Conclusion
The early development of this compound represents a successful application of rational drug design to identify a potent and selective CCR2 antagonist with a promising preclinical profile. The lead optimization strategy effectively mitigated hERG liability while maintaining high affinity for the target receptor. The subsequent clinical evaluation in Phase 1 and 2 trials provided initial evidence of safety and a modest, though statistically significant, effect on glycemic parameters in patients with type 2 diabetes. While the development of this compound did not progress to later stages, the program provides valuable insights into the targeting of the CCR2 pathway for metabolic diseases and serves as a case study in overcoming common challenges in drug discovery.
References
JNJ-41443532 synonyms and alternative names in literature
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
JNJ-41443532 is an investigational small molecule that acts as a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). Developed by Johnson & Johnson, this compound has been evaluated in clinical trials for its potential therapeutic effects in type 2 diabetes mellitus. This technical guide provides a comprehensive overview of this compound, including its synonyms, alternative names, mechanism of action, available quantitative data, and detailed experimental methodologies based on publicly available literature.
Synonyms and Alternative Names
This compound is identified in scientific literature and databases through several synonyms and chemical identifiers.
| Identifier Type | Identifier |
| Development Name | This compound |
| Synonym | CCR2 Antagonist 5 |
| Chemical Name | N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide |
| Alternative Forms | This compound monohydrate, this compound-zap |
| CAS Number | 1228650-83-6 (Parent), 1228651-46-4 (Monohydrate) |
Mechanism of Action: CCR2 Antagonism
This compound exerts its pharmacological effects by competitively inhibiting the binding of the chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), to its receptor, CCR2. The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of metabolic diseases such as type 2 diabetes, this pathway is implicated in the infiltration of macrophages into adipose tissue, which contributes to a state of chronic, low-grade inflammation and insulin resistance. By blocking this interaction, this compound aims to reduce macrophage accumulation in key metabolic tissues and thereby ameliorate inflammation and improve insulin sensitivity.
CCL2-CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to cellular responses such as chemotaxis, proliferation, and survival. The diagram below illustrates the key components of this pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value |
| hCCR2 Binding Affinity (IC50) | Human | 37 nM |
| Chemotaxis Inhibition (IC50) | Human | 30 nM |
| mCCR2 Binding Affinity (Ki) | Murine | 9.6 µM |
Table 2: In Vivo Efficacy (Mouse Model)
| Parameter | Model | Value (ED50) |
| Inhibition of Leukocyte Influx | Thioglycollate-induced peritonitis | 3 mg/kg |
Table 3: Phase 2 Clinical Trial Pharmacokinetics (NCT01230749)
| Parameter | Value |
| Median Time to Maximum Concentration (tmax) | 2 hours |
| Mean Elimination Half-life (t½) | ~8 hours |
Experimental Protocols
This section provides an overview of the methodologies likely employed in the characterization of this compound, based on standard practices in the field. Note: Specific, proprietary protocols from Johnson & Johnson are not publicly available.
Radioligand Binding Assay (for IC50 Determination)
This assay is used to determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the CCR2 receptor.
Workflow:
Detailed Steps:
-
Membrane Preparation: Cell lines overexpressing human CCR2 (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are lysed, and the membrane fraction containing the receptor is isolated by centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2), and varying concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand using a filtration method. The contents of each well are rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value.
Chemotaxis Assay (for Functional Antagonism)
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Workflow:
Detailed Steps:
-
Cell Preparation: CCR2-expressing cells, such as primary human monocytes or a monocytic cell line (e.g., THP-1), are isolated and suspended in a suitable buffer.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) is used. The lower chamber is filled with media containing CCL2 as the chemoattractant. The upper and lower chambers are separated by a microporous membrane.
-
Treatment: The cells are pre-incubated with various concentrations of this compound or a vehicle control before being added to the upper chamber.
-
Incubation: The chamber is incubated for a period of time (typically a few hours) at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the CCL2 gradient.
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method (e.g., using a fluorescent dye).
-
Data Analysis: The number of migrated cells is plotted against the concentration of this compound. The IC50 value, representing the concentration that causes 50% inhibition of chemotaxis, is calculated from the dose-response curve.
Conclusion
This compound is a well-characterized CCR2 antagonist with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting the CCL2-CCR2 inflammatory axis, holds therapeutic promise for metabolic diseases. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in this compound and the broader field of CCR2 antagonism. Further publication of detailed clinical trial results will be crucial in fully elucidating the therapeutic potential of this compound.
JNJ-41443532: A Deep Dive into its Antagonistic Effect on Chemokine-Mediated Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-41443532, a selective antagonist of the C-C chemokine receptor 2 (CCR2), represents a significant area of investigation in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize the inhibitory effects of this compound on chemokine-mediated inflammation. The primary mechanism of action for this molecule is its interference with the CCL2 (also known as MCP-1)/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.
Core Mechanism: Antagonism of the CCL2/CCR2 Signaling Pathway
The chemokine receptor CCR2 and its primary ligand, CCL2, are key players in orchestrating the migration of monocytes from the bloodstream into tissues, a fundamental step in the inflammatory cascade.[1] This process is central to the pathogenesis of numerous inflammatory and autoimmune diseases. This compound exerts its anti-inflammatory effects by binding to CCR2, thereby preventing the binding of CCL2 and inhibiting the subsequent downstream signaling events that lead to monocyte chemotaxis.
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This includes the activation of several key signaling pathways such as the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways ultimately regulate gene expression and cellular responses, including cell survival, proliferation, and, most critically for inflammation, cell migration. By blocking the initial ligand-receptor interaction, this compound effectively abrogates these downstream signals.
Quantitative Efficacy of this compound
The potency of this compound has been quantified through a series of in vitro and in vivo studies. The data from these key experiments are summarized below, demonstrating its efficacy in inhibiting CCR2 binding, functional chemotaxis, and in a relevant animal model of inflammation.
| Parameter | Value | Assay Type | Species/Cell Line |
| hCCR2 Binding Affinity (IC50) | 37 nM | Radioligand Binding Assay | Human |
| Functional Antagonism (IC50) | 30 nM | Chemotaxis Assay | Not Specified |
| In Vivo Efficacy (ED50) | 3 mg/kg | Thioglycollate-Induced Peritonitis | hCCR2KI Mice |
Table 1: Summary of Quantitative Data for this compound[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to generate the quantitative data presented above, as described in the primary literature.[2]
Human CCR2 (hCCR2) Radioligand Binding Assay
This assay was performed to determine the binding affinity of this compound to the human CCR2 receptor.
Protocol:
-
Membrane Preparation: Membranes were prepared from a cell line stably expressing the human CCR2 receptor.
-
Reaction Mixture: The binding assay was conducted in a 96-well plate format in a total volume of 200 µL of assay buffer (25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% BSA).
-
Radioligand: [125I]MCP-1 was used as the radioligand.
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound for 60 minutes at room temperature.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through a GF/C filter plate that had been pre-treated with 0.5% polyethyleneimine. The filters were then washed with cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Quantification: The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis.
Chemotaxis Assay
This functional assay was used to assess the ability of this compound to inhibit the migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: A suitable monocytic cell line endogenously expressing CCR2 was used. Cells were washed and resuspended in assay medium.
-
Chemotaxis Chamber: A 96-well chemotaxis chamber with a polycarbonate filter (5 µm pore size) separating the upper and lower wells was used.
-
Chemoattractant and Inhibitor: The lower wells contained the chemoattractant (recombinant human MCP-1/CCL2). The upper wells contained the cell suspension pre-incubated with various concentrations of this compound.
-
Incubation: The chamber was incubated for 90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Cell Staining and Quantification: After incubation, non-migrated cells on the top of the filter were removed. The cells that had migrated to the bottom of the filter were fixed and stained. The number of migrated cells was quantified by microscopy or using a plate reader after cell lysis and addition of a fluorescent dye.
-
Data Analysis: The concentration of this compound that inhibited 50% of the cell migration induced by MCP-1 (IC50) was determined.
Thioglycollate-Induced Peritonitis in hCCR2KI Mice
This in vivo model was employed to evaluate the efficacy of this compound in a model of acute inflammation.
Protocol:
-
Animal Model: Human CCR2 knock-in (hCCR2KI) mice were used, which express the human CCR2 receptor, making the model more relevant to human pharmacology.
-
Drug Administration: this compound was administered orally (p.o.) to the mice at various doses.
-
Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by intraperitoneal (i.p.) injection of sterile thioglycollate broth.
-
Peritoneal Lavage: Four hours after the thioglycollate injection, the mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS) to collect the infiltrating cells.
-
Cell Quantification and Analysis: The total number of leukocytes in the peritoneal lavage fluid was determined using a cell counter. Differential cell counts (monocytes/macrophages, neutrophils, and lymphocytes) were performed using flow cytometry or cytospin preparations followed by staining.
-
Data Analysis: The dose of this compound that resulted in a 50% reduction in the influx of leukocytes into the peritoneal cavity (ED50) was calculated.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and selective antagonist of the CCR2 receptor. Its ability to inhibit CCL2-mediated chemotaxis in vitro and reduce leukocyte infiltration in an in vivo model of inflammation underscores its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of chemokine-mediated inflammation.
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of a 4âAzetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
JNJ-41443532: Application Notes and Protocols for In Vitro Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in mediating the migration of monocytes and other immune cells to sites of inflammation.[3] This axis is implicated in a variety of inflammatory and autoimmune diseases.[3] These application notes provide a detailed protocol for utilizing this compound as an inhibitor in in vitro chemotaxis assays, a fundamental tool for studying cell migration in response to chemical gradients.[1]
Mechanism of Action: The CCL2/CCR2 Signaling Pathway
The CCL2/CCR2 signaling axis is a key driver of monocyte and macrophage recruitment during inflammatory responses.[3] Upon binding of CCL2 to its G protein-coupled receptor, CCR2, a cascade of downstream signaling events is initiated.[4][5][6] This leads to cellular responses including actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement or chemotaxis.[7] this compound exerts its inhibitory effect by blocking the binding of CCL2 to CCR2, thereby preventing the initiation of this signaling cascade and inhibiting cell migration.
Below is a diagram illustrating the CCL2/CCR2 signaling pathway leading to chemotaxis.
Caption: Diagram of the CCL2/CCR2 signaling cascade leading to chemotaxis and its inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound in relation to its activity on CCR2.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (IC50) | 37 nM | Human CCR2 | [1][2] |
| Functional Antagonism (Chemotaxis IC50) | 30 nM | Human CCR2 | [1][2] |
| Binding Affinity (Ki) | 9.6 µM | Mouse CCR2 | [1][2] |
Experimental Protocol: In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)
This protocol outlines a common method for assessing the inhibitory effect of this compound on the chemotaxis of CCR2-expressing cells, such as human monocytes or the monocytic cell line THP-1, towards a CCL2 gradient.
Materials
-
Cells: CCR2-expressing cells (e.g., primary human monocytes, THP-1 cell line).
-
Chemoattractant: Recombinant Human CCL2/MCP-1.
-
Inhibitor: this compound.
-
Assay Medium: Serum-free RPMI 1640 or other suitable basal medium.
-
Transwell Inserts: 5 µm pore size for monocytes.
-
24-well plate: To house the transwell inserts.
-
Cell detachment solution: (if using adherent cells).
-
Detection Reagent: Calcein-AM or other cell viability/counting reagent.
-
Plate reader: With appropriate filters for fluorescence detection.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro chemotaxis assay.
Caption: A step-by-step workflow for conducting an in vitro chemotaxis assay using a transwell system.
Detailed Procedure
-
Cell Preparation:
-
Culture CCR2-expressing cells to a sufficient density. For THP-1 cells, maintain in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours to reduce background migration.
-
Harvest cells and resuspend in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a dilution series of this compound in serum-free assay medium. A typical concentration range to test would be from 1 nM to 1 µM to capture the IC50.
-
Prepare the chemoattractant solution. A final concentration of 10-50 ng/mL of CCL2 in the lower chamber is a good starting point.
-
Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. For negative controls, add serum-free medium only.
-
Pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Gently remove the non-migrated cells from the top side of the membrane using a cotton swab.
-
To quantify the migrated cells in the bottom chamber, a variety of methods can be used. One common method is to lyse the cells and use a fluorescent dye like Calcein-AM, which measures viable cells.
-
Alternatively, the membrane of the transwell insert can be fixed and stained (e.g., with crystal violet), and the migrated cells can be counted under a microscope.
-
Data Analysis
-
Calculate the percentage of migrating cells for each condition relative to the positive control (CCL2 alone).
-
Plot the percentage of migration against the log concentration of this compound.
-
Determine the IC50 value of this compound for chemotaxis inhibition by fitting the data to a four-parameter logistic curve.
Summary of Experimental Parameters
The following table provides a summary of recommended starting parameters for a chemotaxis assay with this compound. These may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Value | Notes |
| Cell Type | Human Monocytes, THP-1 | Any cell line with endogenous or expressed CCR2. |
| Cell Density | 1 x 10^5 cells/well | In 100 µL added to the upper chamber. |
| Chemoattractant (CCL2) | 10 - 50 ng/mL | Added to the lower chamber. |
| This compound Concentration | 1 nM - 1 µM | A dilution series to determine IC50. |
| Incubation Time | 2 - 4 hours | Optimize for your specific cell type. |
| Transwell Pore Size | 5 µm | Appropriate for monocyte migration. |
Conclusion
This compound is a valuable tool for studying the role of the CCL2/CCR2 axis in cellular migration. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vitro chemotaxis assays to investigate the inhibitory potential of this compound and to further explore the mechanisms of chemokine-mediated cell recruitment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-41443532 in a THP-1 Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine signaling plays a pivotal role in directing the migration of immune cells to sites of inflammation, a fundamental process in both normal immune surveillance and various pathological conditions. The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the recruitment of monocytes and macrophages to inflamed tissues. Dysregulation of the CCR2/CCL2 axis is implicated in a range of inflammatory and metabolic diseases.
JNJ-41443532 is a potent and selective antagonist of the CCR2 receptor[1]. By blocking the interaction between CCL2 and CCR2, this compound is expected to inhibit the migration of CCR2-expressing cells, such as the human monocytic cell line THP-1. These cells are extensively used as an in vitro model to study monocyte and macrophage biology, including chemotaxis.
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a THP-1 cell migration assay. The provided methodologies are intended to guide researchers in assessing the inhibitory potential of this compound on monocyte chemotaxis.
Principle of the Assay
The THP-1 cell migration assay is a widely used method to study the chemotactic response of monocytic cells towards a chemical gradient. The assay typically employs a Boyden chamber or a Transwell® insert system. In this setup, THP-1 cells are placed in the upper chamber of the insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as CCL2. Cells migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
The inhibitory effect of this compound is quantified by pre-incubating the THP-1 cells with the compound before adding them to the upper chamber. A reduction in the number of migrated cells in the presence of this compound, as compared to a vehicle control, indicates the compound's antagonistic activity on CCR2-mediated cell migration.
Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These signaling cascades culminate in actin polymerization, cytoskeletal rearrangement, and ultimately, directed cell movement or chemotaxis. This compound, as a CCR2 antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events and subsequent cell migration.
Caption: Signaling pathway of CCL2-induced cell migration via CCR2 and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
This compound (prepare stock solution in DMSO)
-
Recombinant Human CCL2/MCP-1 (chemoattractant)
-
DMSO (vehicle control)
-
Bovine Serum Albumin (BSA)
-
PBS (Phosphate Buffered Saline), sterile
-
Trypan Blue solution
-
Calcein-AM or other suitable fluorescent dye for cell counting
-
24-well Transwell® plates (e.g., 5 µm pore size)
-
Fluorescence plate reader
Cell Culture
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Keep the cell density between 2 x 10^5 and 8 x 10^5 cells/mL for optimal health and migratory capacity[2][3].
-
Subculture the cells every 2-3 days.
THP-1 Cell Migration Assay Protocol
-
Cell Preparation:
-
The day before the assay, seed THP-1 cells at a density of approximately 5 x 10^5 cells/mL.
-
On the day of the assay, harvest the cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with serum-free RPMI-1640 medium.
-
Resuspend the cell pellet in serum-free RPMI-1640 containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >95%.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 with 0.1% BSA. The final DMSO concentration should be kept constant across all conditions (e.g., ≤ 0.1%).
-
In separate tubes, mix the cell suspension with the different concentrations of this compound or vehicle (DMSO).
-
Incubate the cells with the compound for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Prepare the chemoattractant solution by diluting recombinant human CCL2 in serum-free RPMI-1640 with 0.1% BSA to the desired concentration (e.g., 10-50 ng/mL, to be optimized).
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.
-
For the negative control (random migration), add 600 µL of serum-free RPMI-1640 with 0.1% BSA to separate wells.
-
Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped underneath.
-
Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each insert. This corresponds to 1 x 10^5 cells per insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell® inserts from the wells.
-
To quantify migrated cells, a common method is to use a fluorescent dye like Calcein-AM. Add a lysis buffer containing the dye to the lower wells and incubate as per the manufacturer's instructions.
-
Read the fluorescence intensity using a fluorescence plate reader. The fluorescence signal is directly proportional to the number of migrated cells.
-
Alternatively, migrated cells can be directly counted. Aspirate the media from the lower chamber, centrifuge to pellet the cells, and count them using a hemocytometer or an automated cell counter.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the THP-1 cell migration assay with this compound.
Data Presentation
The results of the THP-1 cell migration assay can be presented in a tabular format for clear comparison. The data should be normalized to the positive control (chemoattractant alone) to represent the percent inhibition of migration.
Table 1: Inhibition of CCL2-Induced THP-1 Cell Migration by this compound
| Treatment Condition | This compound Conc. (nM) | Migrated Cells (Relative Fluorescence Units ± SD) | % Migration | % Inhibition |
| Negative Control (No CCL2) | 0 | 150 ± 25 | 5.2% | - |
| Positive Control (CCL2 only) | 0 | 2890 ± 150 | 100% | 0% |
| This compound | 1 | 2150 ± 120 | 74.4% | 25.6% |
| This compound | 10 | 1230 ± 95 | 42.6% | 57.4% |
| This compound | 100 | 450 ± 50 | 15.6% | 84.4% |
| This compound | 1000 | 180 ± 30 | 6.2% | 93.8% |
Data presented are hypothetical and for illustrative purposes only. SD = Standard Deviation.
From this data, an IC50 value (the concentration of inhibitor that reduces the response by 50%) can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Troubleshooting and Considerations
-
Low Migration in Positive Control:
-
Ensure the health and viability of the THP-1 cells. Use cells at a low passage number.
-
Optimize the concentration of the chemoattractant (CCL2). A dose-response curve for CCL2 should be performed.
-
Check the pore size of the Transwell® insert; 5 µm is generally suitable for THP-1 cells.
-
Optimize the incubation time.
-
-
High Background in Negative Control:
-
Ensure cells are properly washed to remove any residual serum or chemoattractants.
-
Minimize the time cells are kept in serum-free media to prevent spontaneous activation.
-
-
Compound Solubility and Cytotoxicity:
-
Ensure this compound is fully dissolved in DMSO before further dilution.
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to confirm that the observed inhibition of migration is not due to cell death.
-
Conclusion
The THP-1 cell migration assay is a robust and reliable method for evaluating the efficacy of CCR2 antagonists like this compound. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively characterize the inhibitory potential of this compound on monocyte chemotaxis. This in vitro data is crucial for the preclinical assessment and further development of this compound as a potential therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols: JNJ-41443532 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JNJ-41443532, a potent and selective CCR2 antagonist, in a common mouse model of acute inflammation. The included data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the anti-inflammatory efficacy of this compound.
Introduction
This compound is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] By blocking the interaction of CCR2 with its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), this compound effectively reduces the influx of inflammatory leukocytes. This mechanism of action makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.
The following sections detail the dosage and administration of this compound in the thioglycollate-induced peritonitis model in mice, a widely used model to study acute inflammation and leukocyte migration.
Data Presentation
The in vivo efficacy of this compound was evaluated in a thioglycollate-induced peritonitis model in hCCR2KI mice. The compound was administered orally twice daily (p.o. bid) and demonstrated a dose-dependent inhibition of inflammatory cell influx into the peritoneal cavity. The half-maximal effective dose (ED50) for the inhibition of total leukocytes, monocytes/macrophages, and T-lymphocytes was determined to be 3 mg/kg.[2]
| Cell Type | This compound Dose (mg/kg, p.o. bid) | ED50 (mg/kg) |
| Total Leukocytes | Dose-dependent inhibition observed | 3 |
| Monocytes/Macrophages | Dose-dependent inhibition observed | 3 |
| T-Lymphocytes | Dose-dependent inhibition observed | 3 |
Experimental Protocols
1. Thioglycollate-Induced Peritonitis in Mice
This protocol describes the induction of acute peritonitis in mice using thioglycollate broth, a sterile irritant that elicits a robust inflammatory response characterized by the recruitment of neutrophils followed by monocytes/macrophages.
Materials:
-
Brewer Thioglycollate Medium
-
Sterile, pyrogen-free water
-
Autoclave
-
Syringes (1 mL or 3 mL)
-
Needles (25-27 gauge)
-
hCCR2KI mice (or other appropriate strain)
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Antibodies for leukocyte subpopulation analysis (e.g., anti-CD45, anti-F4/80 for macrophages, anti-Ly6G for neutrophils, anti-CD3 for T-lymphocytes)
Procedure:
-
Preparation of Thioglycollate Solution:
-
Prepare a 3% (w/v) solution of Brewer Thioglycollate Medium in sterile, pyrogen-free water.
-
Autoclave the solution to ensure sterility.
-
Allow the solution to cool to room temperature before use.
-
-
Induction of Peritonitis:
-
Acclimatize mice for at least one week before the experiment.
-
Inject 1 mL of the sterile 3% thioglycollate solution intraperitoneally (i.p.) into each mouse using a 25-27 gauge needle.
-
Administer the injection in the lower right or left quadrant of the abdomen to avoid injury to internal organs.
-
-
Peritoneal Lavage and Cell Collection:
-
At the desired time point post-thioglycollate injection (typically 24-72 hours for monocyte/macrophage infiltration), euthanize the mice using an approved method.
-
Disinfect the abdominal skin with 70% ethanol.
-
Make a small midline incision through the skin to expose the peritoneal wall, being careful not to puncture the peritoneum.
-
Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Carefully aspirate the peritoneal fluid containing the inflammatory cells.
-
Repeat the lavage process one more time to maximize cell recovery.
-
-
Cell Counting and Analysis:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS or appropriate buffer.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter.
-
For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Wright-Giemsa) or perform flow cytometric analysis using specific cell surface markers.
-
2. Administration of this compound
This protocol outlines the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Determine the appropriate concentration of this compound required based on the desired dose (e.g., 3 mg/kg) and the average weight of the mice. The dosing volume for oral gavage in mice is typically 5-10 mL/kg.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Use a vortex mixer or sonicator to ensure uniform suspension. A common vehicle is 0.5% methylcellulose in sterile water.
-
Prepare a vehicle-only solution to serve as a control.
-
-
Oral Administration:
-
Administer the prepared this compound suspension or vehicle control to the mice via oral gavage.
-
For the thioglycollate-induced peritonitis model, this compound was administered twice daily (bid).[2] The timing of the first dose relative to the thioglycollate injection should be consistent across all experimental groups (e.g., 1 hour prior to induction).
-
Continue the twice-daily dosing for the duration of the experiment.
-
Visualizations
Signaling Pathway of CCR2 in Inflammation
Caption: CCR2 signaling cascade leading to leukocyte migration and its inhibition by this compound.
Experimental Workflow for Evaluating this compound in Thioglycollate-Induced Peritonitis
Caption: Step-by-step workflow for assessing the efficacy of this compound in a mouse peritonitis model.
References
Application Notes and Protocols: Preparing JNJ-41443532 for Oral Gavage in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JNJ-41443532 is a selective and orally active antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] It has been investigated for its potential therapeutic effects in inflammatory diseases and type 2 diabetes mellitus.[1][3] For in vivo studies in rodent models, oral gavage is a common and precise method for administering this compound. However, due to its low aqueous solubility, careful preparation of the formulation is critical to ensure accurate dosing and bioavailability. These application notes provide a detailed protocol for the preparation of this compound for oral gavage in rodents.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. The very low water solubility necessitates the use of a suitable vehicle for oral administration.
| Property | Value | Source |
| Molecular Formula | C22H25F3N4O3S | [2][4] |
| Molecular Weight | 482.52 g/mol | [2] |
| Water Solubility | 0.00374 mg/mL (predicted) | [3] |
| DMSO Solubility | 100 mg/mL (with sonication) | [2] |
| Appearance | Not specified (likely a solid) | |
| CAS Number | 1228650-83-6 | [2][4] |
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a vehicle commonly used for oral administration of poorly soluble compounds in rodents. A vehicle of 0.5% methyl cellulose is often used for this purpose.[5]
Materials and Equipment:
-
This compound powder
-
Methyl cellulose (0.5% w/v) in sterile water
-
Sterile water for injection
-
Weighing balance
-
Spatula
-
Mortar and pestle (optional, for particle size reduction)
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for improved suspension)
-
Calibrated oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[6][7]
-
Syringes (1 mL or appropriate size)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Vehicle Preparation (0.5% Methyl Cellulose):
-
Heat approximately one-third of the required volume of sterile water to 80-90°C.
-
Slowly add the methyl cellulose powder to the hot water while stirring vigorously to ensure it is wetted.
-
Once the methyl cellulose is dispersed, add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.
Suspension Preparation Workflow
Caption: Workflow for preparing this compound suspension.
Detailed Procedure for Suspension Preparation:
-
Calculate the required amount of this compound and vehicle.
-
Determine the desired dose (e.g., in mg/kg), the dosing volume (typically 5-10 mL/kg for rodents), and the number and weight of the animals.[6][8]
-
Example Calculation:
-
Desired dose: 10 mg/kg
-
Animal weight: 25 g (0.025 kg)
-
Dosing volume: 10 mL/kg = 0.25 mL per mouse
-
Concentration needed: 10 mg/kg / 10 mL/kg = 1 mg/mL
-
For a 10 mL batch, you would need 10 mg of this compound.
-
-
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Triturate the powder in a mortar and pestle to break up any aggregates and ensure a fine, uniform particle size. This will aid in creating a more stable suspension.
-
Prepare a paste. Transfer the weighed powder to a beaker or tube. Add a small volume of the 0.5% methyl cellulose vehicle and mix thoroughly with a spatula to create a smooth, uniform paste.
-
Gradually add the remaining vehicle. While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methyl cellulose vehicle to the paste until the final desired volume is reached.
-
Homogenize the suspension (optional but recommended). For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.
-
Storage. Store the prepared suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Oral Gavage Procedure
The following is a general procedure for oral gavage in mice. The procedure for rats is similar but requires larger gavage needles.[6]
Oral Gavage Workflow
Caption: Step-by-step workflow for oral gavage in rodents.
Detailed Gavage Steps:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle by holding it alongside the animal, from the tip of the nose to the last rib.[9] Mark the needle to prevent over-insertion.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10] The animal should swallow as the tube enters the esophagus. Do not force the needle. If resistance is met, withdraw and try again.[9]
-
-
Administration of the Suspension:
-
Post-Administration:
-
After administration, gently withdraw the needle.
-
Return the animal to its cage and monitor it for a short period for any adverse effects.[8]
-
Safety Precautions
-
When handling this compound powder, wear appropriate PPE to avoid inhalation and skin contact.
-
All animal procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[6]
-
Proper restraint and handling techniques are crucial to minimize stress and potential injury to the animal.[7]
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the formulation and procedure based on their specific experimental needs and in compliance with all applicable regulations. The product has not been fully validated for medical applications and is for research use only.[2]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. calpaclab.com [calpaclab.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
JNJ-41443532: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of JNJ-41443532, a selective C-C chemokine receptor type 2 (CCR2) antagonist. These guidelines cover the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents, methods for preparing stock solutions, and an overview of its mechanism of action.
Solubility Data
The solubility of this compound in various solvents is a critical factor for the design and reproducibility of in vitro and in vivo experiments. The available data is summarized in the table below.
| Solvent | Solubility | Concentration (Molar Equivalent) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 207.25 mM[1] | Use of ultrasonic bath and warming to 37°C can aid dissolution. It is highly recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |
| Water | 0.00374 mg/mL (Predicted)[2] | - | This compound is practically insoluble in aqueous solutions. |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| Acetonitrile | Data not available | - | - |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound for use in various in vitro assays.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 48.25 mg of this compound (Molecular Weight: 482.52 g/mol ).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
100 mM this compound DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium
Procedure:
-
Serial Dilution: Perform a serial dilution of the 100 mM DMSO stock solution with the cell culture medium to achieve the desired final concentrations.
-
Solvent Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used. Typically, a final DMSO concentration of 0.1% or less is well-tolerated by most cell lines.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium to account for any effects of the solvent on the cells.
-
Application: Add the prepared working solutions of this compound to your cell cultures and proceed with your experimental timeline.
Mechanism of Action: CCR2 Antagonism
This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2). CCR2 is a G protein-coupled receptor that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation. The primary ligand for CCR2 is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).
The binding of CCL2 to CCR2 initiates a signaling cascade that is central to inflammatory responses in various diseases. By blocking this interaction, this compound inhibits the recruitment of these key immune cells, thereby modulating the inflammatory process.
CCR2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by the binding of CCL2 to CCR2, and the point of inhibition by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for conducting in vitro experiments using this compound.
References
Application Notes and Protocols: Flow Cytometry Gating Strategy for Monocytes Following JNJ-41443532 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the mobilization of monocytes from the bone marrow and their recruitment to sites of inflammation. As such, CCR2 is a key therapeutic target for a variety of inflammatory and autoimmune diseases. Human monocytes are a heterogeneous population of circulating leukocytes that are critical mediators of innate and adaptive immunity. They are broadly classified into three subsets based on their surface expression of CD14 and CD16: classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes.
Classical and intermediate monocytes are known to express high levels of CCR2, making them primary targets for CCR2 antagonists like this compound.[1] Therefore, accurate and detailed immunophenotyping of these monocyte subsets is essential for understanding the pharmacodynamic effects of this compound, assessing target engagement, and elucidating its mechanism of action in clinical and preclinical studies.
These application notes provide a detailed protocol and gating strategy for the flow cytometric analysis of human monocyte subsets in peripheral blood following treatment with this compound.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound is the blockade of the CCL2/CCR2 signaling axis. This interference is expected to reduce the egress of CCR2-expressing monocytes from the bone marrow into the circulation.
A systematic workflow is critical for reproducible and accurate flow cytometry results. The following diagram outlines the key steps from sample collection to data analysis.
Expected Effects of this compound on Monocyte Subsets
Treatment with a CCR2 antagonist is expected to primarily affect the classical and intermediate monocyte populations. Clinical trial data from another CCR2 antagonist, PF-04136309, has shown a decrease in circulating CD14+CCR2+ inflammatory monocytes.[2] Based on the mechanism of action, the following changes in monocyte subset distribution are anticipated after this compound treatment.
| Monocyte Subset | Key Markers | Expected Change Post-Treatment | Rationale |
| Classical | CD14++CD16-CCR2+ | Decrease | Inhibition of CCR2-mediated egress from bone marrow.[2][3] |
| Intermediate | CD14++CD16+CCR2+ | Potential Decrease | These cells also express CCR2 and may be affected by the treatment. |
| Non-classical | CD14+CD16++CCR2- | No significant change or relative increase | These cells are largely CCR2-negative and their mobilization is not directly dependent on the CCL2/CCR2 axis.[1] |
| CCR2 Expression | on Classical/Intermediate | Decrease in surface detection | The antagonist may block the antibody binding site or induce receptor internalization. |
Detailed Experimental Protocol
1. Materials and Reagents
-
Human whole blood collected in K2EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see Table 2 for recommended panel)
-
Viability Dye (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Compensation Beads
-
Flow Cytometer (e.g., BD FACSCanto™ II, Beckman Coulter CytoFLEX)
-
Flow Cytometry Analysis Software (e.g., FlowJo™, FCS Express™)
Table 2: Recommended Antibody Panel
| Target | Fluorochrome | Purpose |
| CD45 | BV510 | Pan-leukocyte gate |
| CD14 | APC-H7 | Primary monocyte identification and subsetting |
| CD16 | FITC | Monocyte subsetting |
| HLA-DR | PerCP-Cy5.5 | Pan-monocyte marker, exclusion of NK cells |
| CCR2 | PE | Direct assessment of target engagement |
| CD11b | APC | Myeloid lineage and activation marker |
| CD86 | BV421 | Co-stimulatory/activation marker |
| Dump Channel (CD3, CD19, CD56) | PE-Cy7 | Exclusion of T cells, B cells, and NK cells |
| Viability Dye | Zombie Aqua | Exclusion of dead cells |
2. PBMC Isolation
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing Peripheral Blood Mononuclear Cells (PBMCs).
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
If significant red blood cell contamination is present, perform RBC lysis according to the manufacturer's protocol.
-
Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count.
3. Antibody Staining
-
Aliquot approximately 1 x 106 cells per tube.
-
Stain for viability by adding the viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition.
4. Flow Cytometry Acquisition and Analysis
-
Prepare single-color compensation controls using compensation beads for each fluorochrome in the panel.
-
Run the compensation controls to set up the compensation matrix.
-
Acquire data for the stained samples, collecting at least 100,000 events in the initial leukocyte gate.
Flow Cytometry Gating Strategy
The following hierarchical gating strategy is recommended for identifying and characterizing monocyte subsets after this compound treatment.
Step-by-Step Gating Description:
-
Singlet Gate: Gate on single cells using a Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H) plot to exclude doublets.
-
Live Cell Gate: From the singlet population, gate on live cells by excluding cells that are positive for the viability dye.
-
Leukocyte Gate: Identify the leukocyte population based on CD45 expression versus Side Scatter Area (SSC-A).
-
Monocyte Gate: From the leukocyte gate, exclude lineage-positive cells (T cells, B cells, NK cells) using a "dump" channel (CD3, CD19, CD56). Then, gate on the HLA-DR-positive population to identify monocytes.
-
Monocyte Subset Identification: On a CD14 versus CD16 plot, delineate the three monocyte subsets:
-
Classical Monocytes: CD14++CD16-
-
Intermediate Monocytes: CD14++CD16+
-
Non-classical Monocytes: CD14+CD16++
-
-
Analysis of Target Engagement and Activation: For each of the three monocyte subsets, analyze the expression of CCR2 to determine target engagement and the expression of CD11b and CD86 to assess their activation state.
Conclusion
This application note provides a comprehensive framework for the flow cytometric analysis of human monocyte subsets in the context of treatment with the CCR2 antagonist this compound. By employing a standardized and detailed protocol, researchers can obtain robust and reproducible data to evaluate the pharmacodynamic effects of this compound, confirm its mechanism of action, and explore its impact on monocyte biology. The inclusion of CCR2 in the antibody panel is critical for directly assessing target engagement, while the analysis of additional activation markers will provide further insights into the functional consequences of CCR2 inhibition. This approach will be invaluable for the clinical development of this compound and other CCR2-targeting therapies.
References
- 1. Heterogeneity of human monocytes: an optimized four-color flow cytometry protocol for analysis of monocyte subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: JNJ-41443532 in a Thioglycollate-Induced Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. The thioglycollate-induced peritonitis model is a well-established and robust in vivo assay for studying acute sterile inflammation, characterized by a significant influx of neutrophils followed by a dominant macrophage infiltration into the peritoneal cavity. This model is therefore highly suitable for evaluating the efficacy of CCR2 antagonists like this compound in modulating inflammatory cell recruitment.
These application notes provide a comprehensive overview of the use of this compound in the thioglycollate-induced peritonitis model, including detailed experimental protocols, expected outcomes, and the underlying signaling pathways.
Mechanism of Action of this compound in Peritonitis
In the thioglycollate-induced peritonitis model, the intraperitoneal injection of thioglycollate broth acts as a sterile irritant, triggering the release of a cascade of inflammatory mediators. This includes the upregulation of chemokines such as CCL2. This compound, as a CCR2 antagonist, works by binding to the CCR2 receptor on the surface of monocytes, thereby preventing the binding of CCL2. This blockade inhibits the downstream signaling events necessary for monocyte chemotaxis and migration from the bloodstream into the peritoneal cavity. The expected outcome is a significant reduction in the accumulation of macrophages at the site of inflammation.
Signaling Pathway of CCR2 in Monocyte Recruitment
Data Presentation
While specific data for this compound's effect on differential cell counts and cytokine levels in the thioglycollate-induced peritonitis model is not publicly available, data from a study using a similar selective CCR2 antagonist, INCB3344, provides a representative example of the expected pharmacological effects.
Table 1: Effect of a Representative CCR2 Antagonist (INCB3344) on Peritoneal Cell Infiltration in Thioglycollate-Induced Peritonitis in Mice.
| Treatment Group | Dose (mg/kg, BID) | Total Cells (x 10⁶) | Macrophages (x 10⁶) | Neutrophils (x 10⁶) |
| Vehicle | - | 25.5 ± 2.1 | 18.2 ± 1.5 | 6.8 ± 0.9 |
| INCB3344 | 30 | 19.8 ± 1.8 | 12.1 ± 1.2 | 7.1 ± 0.7 |
| INCB3344 | 60 | 15.1 ± 1.4 | 7.9 ± 0.9 | 6.9 ± 0.8 |
| INCB3344 | 100 | 12.3 ± 1.1 | 5.4 ± 0.6 | 6.5 ± 0.7 |
*Data is representative and based on studies with the selective CCR2 antagonist INCB3344. Values are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.
Table 2: Expected Effect of a CCR2 Antagonist on Inflammatory Mediator Levels in Peritoneal Lavage Fluid (48 hours post-thioglycollate).
| Inflammatory Mediator | Vehicle Control (pg/mL) | Expected Outcome with this compound |
| MCP-1 (CCL2) | ~1500 - 2500 | No significant change or slight increase (due to receptor blockade) |
| TNF-α | ~100 - 200 | Significant Decrease |
| IL-6 | ~500 - 1000 | Significant Decrease |
| IL-1β | ~50 - 100 | Decrease |
Expected outcomes are based on the known mechanism of action of CCR2 antagonists and the role of macrophages as a primary source of these cytokines in this model.
Experimental Protocols
Thioglycollate-Induced Peritonitis Experimental Workflow
Application Notes and Protocols for hERG Channel Safety Assessment
Introduction
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of the hERG channel can lead to a delay in ventricular repolarization, manifesting as a prolonged QT interval on an electrocardiogram. This QT prolongation is a significant risk factor for a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Consequently, the assessment of a drug candidate's potential to inhibit the hERG channel is a mandatory and crucial step in preclinical safety pharmacology to mitigate the risk of cardiotoxicity.
These application notes provide a comprehensive overview of the principles and a detailed protocol for the in-vitro assessment of hERG channel liability of investigational drugs, with a focus on electrophysiological methods. While specific data for JNJ-41443532 is not publicly available, this document serves as a template for conducting and documenting such an assessment for any new chemical entity.
Data Presentation: hERG Channel Inhibition
A thorough hERG safety assessment involves determining the concentration-dependent inhibitory effect of a compound on the hERG potassium current. The primary metric for this is the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the hERG current. The following table summarizes hypothetical data for a test compound, illustrating how results should be presented.
| Compound | Test System | Mean IC50 (µM) | n | Hill Slope | Maximum Inhibition (%) |
| This compound (Example) | Human Embryonic Kidney (HEK293) cells stably expressing hERG channels | > 30 | 3 | N/A | < 10 at 30 µM |
| Positive Control (e.g., E-4031) | Human Embryonic Kidney (HEK293) cells stably expressing hERG channels | 0.01 | 3 | 1.1 | 98 |
| Negative Control (Vehicle) | Human Embryonic Kidney (HEK293) cells stably expressing hERG channels | N/A | 3 | N/A | < 2 |
N/A: Not Applicable
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of hERG safety data. The following protocol describes the manual patch-clamp electrophysiology technique, which is considered the "gold standard" for assessing hERG channel inhibition.
Manual Patch-Clamp Electrophysiology Protocol
1. Cell Culture:
-
HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are plated onto glass coverslips and allowed to adhere and grow to 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES. The pH is adjusted to 7.2 with KOH.
-
Compound Stock Solutions: Test compounds are typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-30 mM).
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (37 ± 1°C) using an appropriate amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used.
-
After establishing a whole-cell configuration, the cell membrane capacitance and series resistance are compensated.
-
hERG currents are elicited using a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to elicit a large tail current, which is used for analysis.
4. Experimental Procedure:
-
A stable baseline hERG current is recorded for at least 3 minutes in the external solution (vehicle control).
-
The test compound is then perfused at increasing concentrations. Each concentration is applied for a sufficient duration (typically 3-5 minutes) to allow the inhibitory effect to reach a steady state.
-
Following the highest concentration, a washout step with the external solution is performed to assess the reversibility of the inhibition.
-
A positive control (a known hERG blocker like E-4031) is typically applied at the end of the experiment to confirm the sensitivity of the cell to hERG inhibition.
5. Data Analysis:
-
The peak amplitude of the hERG tail current is measured for each voltage-clamp pulse.
-
The percentage of current inhibition at each compound concentration is calculated relative to the baseline current in the vehicle control.
-
Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
-
The IC50 value and Hill slope are determined by fitting the concentration-response data to a logistic equation.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of the hERG channel in cardiac action potential and the general workflow for its in-vitro safety assessment.
Caption: Role of the hERG channel in cardiac repolarization and the effect of inhibition.
Caption: General workflow for in-vitro hERG channel safety assessment.
JNJ-41443532 stability and storage conditions for laboratory use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-41443532 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] As a key regulator of monocyte and macrophage migration, the CCR2 signaling pathway is implicated in a variety of inflammatory and metabolic diseases. This compound serves as a valuable tool for investigating the role of CCR2 in these pathological processes. These application notes provide detailed information on the stability, storage, and handling of this compound for laboratory use, along with protocols for its application in in vitro studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₅F₃N₄O₃S | [2] |
| Molecular Weight | 482.52 g/mol | [2] |
| CAS Number | 1228650-83-6 | [2] |
| Appearance | Solid powder | - |
| Purity | ≥95% | [2] |
Stability and Storage
Proper storage and handling of this compound are critical to maintain its integrity and ensure reproducible experimental results. While specific, quantitative stability data under various conditions are not publicly available, the following recommendations are based on general best practices for small molecule inhibitors.
Solid Compound
Storage Conditions:
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage. |
| 4°C for short-term storage. | |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. |
| Light | Protect from direct light. Store in an amber vial or light-blocking container. |
Long-term Stability: When stored as a solid at -20°C and protected from light and moisture, this compound is expected to be stable for at least one year. However, it is recommended to perform periodic quality control checks.
Solutions
Storage of Stock Solutions:
| Solvent | Recommended Storage Temperature | Maximum Recommended Storage Duration |
| DMSO | -20°C or -80°C | Up to 6 months |
| Ethanol | -20°C or -80°C | Up to 1 month |
Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solubility
| Solvent | General Solubility | Recommended Starting Concentration |
| DMSO | Soluble | ≥ 10 mM |
| Ethanol | Sparingly soluble | ~1-5 mM |
| Water | Insoluble | Not recommended for primary stock solutions |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4825 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for In Vitro CCR2 Antagonism Assay (Chemotaxis Assay)
This protocol provides a general workflow for assessing the antagonist activity of this compound on CCR2-mediated cell migration.
Experimental Workflow:
Caption: Workflow for a CCR2 chemotaxis assay.
Materials:
-
CCR2-expressing cells (e.g., THP-1 human monocytic cell line)
-
This compound stock solution
-
Recombinant human CCL2 (MCP-1)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size for monocytes, e.g., 5 µm)
-
24-well companion plates
-
Cell viability reagent (e.g., Calcein-AM) or flow cytometer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells according to standard protocols. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Chemoattractant Preparation: Prepare a solution of CCL2 in assay medium at a concentration known to induce optimal chemotaxis (e.g., 10 ng/mL).
-
Assay Setup: a. Add 600 µL of the CCL2 solution to the lower wells of the 24-well plate. Add assay medium without CCL2 to control wells. b. In separate tubes, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions (or vehicle control) for 30 minutes at 37°C. c. Carefully place the Transwell inserts into the wells of the 24-well plate. d. Add 100 µL of the pre-incubated cell/compound mixture to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification of Migration: a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a cell viability reagent and measuring fluorescence, or by collecting the cells from the lower chamber and counting them using a flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway
This compound acts as an antagonist at the CCR2 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).
References
Determining the Potency of JNJ-41443532: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of JNJ-41443532, a selective antagonist of the C-C chemokine receptor 2 (CCR2). The following cell-based assays are described: a chemotaxis assay, a calcium mobilization assay, and a cell proliferation assay. These methods are essential for characterizing the potency and cellular activity of this compound and similar compounds targeting the CCR2 pathway, which is implicated in various inflammatory and metabolic diseases.
Introduction
This compound is a potent and selective antagonist of the human C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is a key driver in the pathogenesis of various inflammatory conditions, autoimmune diseases, and type 2 diabetes. Accurate determination of the IC50 value of CCR2 antagonists like this compound in cell-based systems is critical for understanding their therapeutic potential and mechanism of action.
This document outlines three distinct cell-based assays to quantify the inhibitory activity of this compound. These protocols are designed to be adaptable to standard laboratory settings and provide robust and reproducible results.
Data Presentation
The potency of this compound has been determined using various cell-based functional assays. The following table summarizes the reported IC50 values for its activity against the human CCR2 receptor. For comparative purposes, data for other known CCR2 antagonists are also included.
| Compound | Assay Type | Target | Cell Line | IC50 (nM) |
| This compound | Ligand Binding | hCCR2 | Not Specified | 37 |
| This compound | Chemotaxis | hCCR2 | Not Specified | 30 |
| INCB3344 | Ligand Binding | hCCR2 | Not Specified | 5.1 |
| INCB3344 | Chemotaxis | hCCR2 | WEHI-274.1 | 3.8 |
| PF-04634817 | Ligand Binding | rCCR2 | Not Specified | 20.8 |
Signaling Pathway and Experimental Overview
The following diagrams illustrate the CCR2 signaling pathway, the general workflow for determining IC50, and a specific workflow for a chemotaxis assay.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for IC50 determination.
Caption: Workflow of a transwell chemotaxis assay.
Experimental Protocols
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient of CCL2.
Materials:
-
Cell Line: THP-1 (human monocytic cell line, endogenously expresses CCR2) or U2OS cells stably expressing CCR2.
-
Chemoattractant: Recombinant Human CCL2/MCP-1.
-
Test Compound: this compound.
-
Assay Plates: 24-well or 96-well transwell plates (e.g., Corning Transwell® with 5 µm pore size polycarbonate membrane).
-
Assay Buffer: RPMI 1640 with 1% FBS.
-
Detection Reagent: Calcein-AM or other suitable cell viability stain.
-
Instrumentation: Fluorescence plate reader, incubator, microscope.
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
On the day of the assay, harvest cells and resuspend in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
-
Assay Setup:
-
Add assay buffer containing CCL2 (e.g., 10 nM final concentration) to the lower chambers of the transwell plate.
-
In a separate plate, pre-incubate the cell suspension with the various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (DMSO) and a no-stimulant control.
-
Add the pre-incubated cell suspension to the upper chambers of the transwell plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the upper chambers.
-
Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and reading the fluorescence on a plate reader.
-
Fixing and staining the cells (e.g., with crystal violet) and counting them under a microscope.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.
Materials:
-
Cell Line: U2OS or CHO cells stably expressing CCR2 and a G-protein alpha subunit (e.g., Gα16) to couple to the calcium signaling pathway.
-
Ligand: Recombinant Human CCL2/MCP-1.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a fluorescence plate reader with kinetic reading and injection capabilities.
Protocol:
-
Cell Plating:
-
Seed the CCR2-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer).
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Place the assay plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after CCL2 addition.
-
Calculate the percentage of inhibition of the CCL2-induced calcium flux for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Cell Proliferation/Viability Assay
This assay assesses the effect of this compound on the proliferation of CCR2-expressing cells that is induced by CCL2.
Materials:
-
Cell Line: A cell line in which CCL2 is known to promote proliferation, such as certain cancer cell lines (e.g., A549, a non-small cell lung cancer line that expresses CCR2).
-
Growth Factor: Recombinant Human CCL2/MCP-1.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 1% FBS.
-
Detection Reagent: MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Assay Plates: 96-well tissue culture plates.
-
Instrumentation: Absorbance or luminescence plate reader.
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a low density (e.g., 3,000-5,000 cells per well) in complete growth medium and allow them to attach overnight.
-
-
Starvation and Treatment:
-
Replace the medium with low-serum assay medium (e.g., 1% FBS) and incubate for 12-24 hours to synchronize the cells.
-
Add fresh assay medium containing various concentrations of this compound and incubate for 30 minutes.
-
Add CCL2 (at a concentration known to induce proliferation, e.g., 50 ng/mL) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability/Proliferation Measurement:
-
Add the chosen detection reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition of CCL2-induced proliferation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of this compound and other CCR2 antagonists. The choice of assay will depend on the specific research question and available resources. For confirming direct functional antagonism, the chemotaxis and calcium mobilization assays are highly recommended. The proliferation assay can provide additional insights into the downstream cellular consequences of CCR2 inhibition in relevant biological contexts. Consistent and accurate determination of IC50 values is fundamental to the preclinical and clinical development of novel therapeutics targeting the CCR2 pathway.
Application Notes and Protocols: JNJ-41443532 Effects on Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the effects of JNJ-41443532, a CCR2 antagonist, on primary human monocytes. The protocols outlined below cover monocyte isolation, culture, and key functional assays to characterize the inhibitory potential of this compound on monocyte migration and activation.
Introduction
Monocytes, key components of the innate immune system, play a critical role in inflammation and tissue remodeling. Their recruitment to sites of inflammation is largely mediated by the C-C chemokine receptor type 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1, MCP-1). Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases. This compound is an orally bioavailable antagonist of CCR2, positioning it as a potential therapeutic agent to modulate monocyte-driven inflammation.[1] These protocols provide a basis for evaluating the efficacy of this compound in primary human monocyte-based in vitro models.
Data Presentation
Table 1: Purity and Yield of Isolated Primary Human Monocytes
| Donor ID | Starting Blood Volume (mL) | Total PBMCs Yield (x 10^6) | Monocyte Purity (%) | Monocyte Viability (%) |
| D001 | 40 | 60 | > 95% | > 98% |
| D002 | 40 | 55 | > 95% | > 99% |
| D003 | 40 | 70 | > 95% | > 97% |
Note: Data presented are representative examples.
Table 2: Effect of this compound on CCL2-induced Monocyte Migration (Chemotaxis Assay)
| Treatment | Migrated Monocytes (cells/field) | % Inhibition of Migration |
| Vehicle Control (0.1% DMSO) | 50 ± 5 | 0% |
| CCL2 (10 ng/mL) | 500 ± 25 | N/A |
| This compound (1 nM) + CCL2 | 425 ± 20 | 15% |
| This compound (10 nM) + CCL2 | 250 ± 15 | 50% |
| This compound (100 nM) + CCL2 | 75 ± 10 | 85% |
| This compound (1 µM) + CCL2 | 55 ± 8 | 89% |
Note: Data are represented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production by LPS-stimulated Monocytes
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | < 10 | < 5 | < 5 |
| LPS (100 ng/mL) | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |
| This compound (100 nM) + LPS | 2450 ± 130 | 1750 ± 110 | 780 ± 50 |
| This compound (1 µM) + LPS | 2400 ± 140 | 1700 ± 100 | 760 ± 45 |
Note: Data are represented as mean ± standard deviation from three independent experiments. This hypothetical data suggests this compound may not directly inhibit LPS-induced cytokine production, consistent with its targeted CCR2 mechanism.
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood
This protocol utilizes immunomagnetic negative selection to achieve high purity of untouched monocytes.
Materials:
-
Fresh human whole blood collected in EDTA-containing vacuum tubes.[2]
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ – free.
-
Ficoll-Paque PLUS.
-
RosetteSep™ Human Monocyte Enrichment Cocktail or similar immunomagnetic negative selection kit.
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in the recommended buffer for the monocyte enrichment kit.
-
Add the monocyte enrichment cocktail to the cell suspension and incubate as per the manufacturer's instructions.
-
Follow the magnetic separation steps as detailed in the kit protocol to deplete non-monocytic cells.
-
Collect the enriched monocyte suspension.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Assess purity by flow cytometry using antibodies against CD14 and CD16.[3][4]
Protocol 2: Monocyte Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit monocyte migration towards a CCL2 gradient.
Materials:
-
Isolated primary human monocytes.
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane).
-
Chemoattractant: Recombinant Human CCL2/MCP-1.
-
This compound.
-
Assay buffer: RPMI-1640 with 0.5% BSA.
Procedure:
-
Resuspend isolated monocytes in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the monocyte suspension with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add assay buffer containing CCL2 (e.g., 10 ng/mL). For the negative control, add assay buffer alone.
-
Add 100 µL of the pre-incubated monocyte suspension to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition compared to the CCL2-only control.
Protocol 3: Cytokine Production Assay
This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines by monocytes following stimulation.
Materials:
-
Isolated primary human monocytes.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell culture medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
ELISA kits for TNF-α, IL-6, and IL-1β.
Procedure:
-
Plate isolated monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in culture medium and allow them to adhere for 1-2 hours.
-
Pre-treat the adhered monocytes with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualizations
Caption: CCR2 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for studying this compound effects on monocytes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human monocyte subsets are transcriptionally and functionally altered in aging in response to pattern recognition receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Transwell Assay Protocol for Evaluating JNJ-41443532, a CCR2 Antagonist, on MCP-1/CCL2-Mediated Monocyte Migration
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for a Transwell assay to assess the inhibitory effect of JNJ-41443532 on monocyte migration induced by the chemokine MCP-1/CCL2. It includes data presentation in tabular format and a visual representation of the experimental workflow and the targeted signaling pathway.
Introduction
Monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2), is a key chemokine involved in the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation.[1] It exerts its chemotactic effects primarily through binding to the C-C chemokine receptor type 2 (CCR2).[1][2] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and neurodegenerative diseases.[3]
This compound is an orally bioavailable antagonist of CCR2.[4] By blocking the interaction between CCL2 and CCR2, this compound is expected to inhibit the migration of CCR2-expressing cells, such as monocytes, to inflammatory sites. The Transwell migration assay is a widely used in vitro method to study chemotaxis, the directed migration of cells in response to a chemical gradient.[5][6] This application note provides a detailed protocol to evaluate the efficacy of this compound in inhibiting MCP-1/CCL2-induced monocyte migration using a Transwell assay system.
Experimental Protocols
Cell Culture and Preparation
The human monocytic cell line, THP-1, is a suitable model for this assay as it endogenously expresses CCR2.
-
Cell Line: Human monocytic leukemia cell line (THP-1).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Assay:
-
Prior to the assay, starve the THP-1 cells in serum-free RPMI-1640 for 2-4 hours to minimize basal migration.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free RPMI-1640 at a final concentration of 1 x 10^6 cells/mL.
-
Transwell Migration Assay Protocol
This protocol is designed for a 24-well Transwell plate with 6.5 mm diameter inserts containing a polycarbonate membrane with a 5 µm pore size.
-
Preparation of Chemoattractant and Inhibitor Solutions:
-
Prepare a stock solution of recombinant human MCP-1/CCL2 in sterile PBS containing 0.1% bovine serum albumin (BSA). A final concentration of 10-50 ng/mL in the lower chamber is recommended to induce optimal migration.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in serum-free RPMI-1640. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL of serum-free RPMI-1640 containing the desired concentration of MCP-1/CCL2 to the lower wells of the 24-well plate. For control wells, add serum-free RPMI-1640 without MCP-1/CCL2.
-
Upper Chamber (Cell Treatment): In separate tubes, pre-incubate the THP-1 cell suspension (1 x 10^6 cells/mL) with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Seeding: Carefully place the Transwell inserts into the wells of the 24-well plate. Add 100 µL of the pre-incubated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours. The optimal incubation time may need to be determined empirically for specific experimental conditions.
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
To remove non-migrated cells from the upper surface of the membrane, gently wipe with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Elute the crystal violet from the migrated cells by incubating the inserts in 10% acetic acid.
-
Measure the absorbance of the eluted dye at 590 nm using a microplate reader. Alternatively, migrated cells can be imaged under a microscope and counted using image analysis software.
-
Data Presentation
The following tables present representative data from a Transwell assay evaluating the inhibitory effect of this compound on MCP-1/CCL2-induced THP-1 cell migration.
Table 1: MCP-1/CCL2 Dose-Response for THP-1 Cell Migration
| MCP-1/CCL2 Concentration (ng/mL) | Mean Number of Migrated Cells (± SD) |
| 0 (Control) | 55 ± 8 |
| 1 | 152 ± 15 |
| 10 | 485 ± 35 |
| 50 | 510 ± 42 |
| 100 | 490 ± 38 |
Table 2: Inhibition of MCP-1/CCL2-Induced THP-1 Cell Migration by this compound
| Treatment Condition | This compound Concentration (nM) | Mean Number of Migrated Cells (± SD) | % Inhibition of Migration |
| No Chemoattractant | 0 | 52 ± 7 | N/A |
| MCP-1/CCL2 (10 ng/mL) | 0 (Vehicle) | 495 ± 40 | 0% |
| MCP-1/CCL2 (10 ng/mL) | 1 | 380 ± 28 | 23.2% |
| MCP-1/CCL2 (10 ng/mL) | 10 | 255 ± 21 | 48.5% |
| MCP-1/CCL2 (10 ng/mL) | 100 | 110 ± 12 | 77.8% |
| MCP-1/CCL2 (10 ng/mL) | 1000 | 65 ± 9 | 86.9% |
Mandatory Visualization
Caption: Experimental workflow for the Transwell migration assay.
Caption: MCP-1/CCL2 signaling pathway and inhibition by this compound.
References
- 1. In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK-Induced MCP-1 Production in Spinal Cord Astrocytes Contributes to Central Sensitization and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermittent Hypoxia Enhances THP-1 Monocyte Adhesion and Chemotaxis and Promotes M1 Macrophage Polarization via RAGE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor JNJ-41443532 Activity on Rodent CCR2
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro and in vivo activity of the CCR2 antagonist JNJ-41443532 in rodent models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of human, mouse, and rat CCR2 to elucidate the molecular basis for the observed species-specific activity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in rodent-based experimental systems.
Q1: My in vivo rodent study with this compound is not showing the expected efficacy. What could be the reason?
A1: The most likely reason for the lack of efficacy of this compound in your rodent model is its significantly lower affinity for rodent CCR2 compared to human CCR2. This compound is a selective and potent antagonist of human CCR2, but its activity on mouse and rat CCR2 is considerably weaker. This species-specific difference in binding affinity is a known characteristic of this compound.
Troubleshooting Steps:
-
Verify Compound Activity: Before proceeding with further in vivo experiments, it is crucial to confirm the activity of your batch of this compound on a human CCR2-expressing cell line as a positive control. This will ensure that the compound itself is active.
-
Consider a Rodent-Active CCR2 Antagonist: For in vivo studies in mice or rats, it is highly recommended to use a CCR2 antagonist with proven activity on the rodent ortholog of the receptor. Several such compounds are commercially available.
-
Review Dosing and Pharmacokinetics: If you must proceed with this compound in a rodent model, be aware that significantly higher doses may be required to achieve a therapeutic effect. However, this approach may be limited by solubility, off-target effects, and toxicity. It is advisable to perform pharmacokinetic studies to determine the achievable exposure in your model.
Q2: I am not observing any inhibition in my in vitro assay using rodent cells (mouse or rat). Is my assay not working?
A2: It is more likely that the lack of inhibition is due to the poor activity of this compound on rodent CCR2 rather than a problem with your assay. The substantial difference in binding affinity between human and rodent CCR2 means that concentrations of this compound that are effective on human cells will likely be ineffective on rodent cells.
Troubleshooting Steps:
-
Confirm with a Positive Control: Use a known rodent-active CCR2 antagonist as a positive control in your assay to validate your experimental setup.
-
Perform a Dose-Response Curve: To confirm the low potency of this compound on rodent CCR2, perform a dose-response experiment with a wide range of concentrations. You may observe some inhibition at very high concentrations, but the IC50 will be significantly higher than that reported for human CCR2.
-
Switch to a Humanized System: If your research goals permit, consider using a humanized in vitro system, such as rodent cells engineered to express human CCR2. This will allow you to study the effects of this compound in a system where it has high affinity for its target.
Frequently Asked Questions (FAQs)
Q: What is the difference in binding affinity of this compound for human vs. rodent CCR2?
Q: What is the molecular basis for the poor activity of this compound on rodent CCR2?
A: The poor activity of this compound on rodent CCR2 is attributed to differences in the amino acid sequence of the receptor's binding pocket between humans and rodents. While the overall sequence homology of CCR2 is high between these species, even minor changes in the amino acids that line the binding pocket can have a dramatic impact on the binding of small molecule antagonists. The exact binding site of this compound on CCR2 has not been publicly disclosed, but it is likely that one or more amino acid substitutions in the transmembrane domains of rodent CCR2 disrupt key interactions required for high-affinity binding of the compound.
Q: Are there alternative CCR2 antagonists that are active on rodent CCR2?
A: Yes, several CCR2 antagonists with demonstrated activity in rodents are available for research purposes. These compounds can serve as valuable tools for studying the role of CCR2 in rodent models of disease. Examples of rodent-active CCR2 antagonists include INCB3344 and RO5234444.[2][3]
Q: Can I use a humanized mouse model to study the effects of this compound?
A: Yes, using a humanized mouse model that expresses human CCR2 is a viable strategy to study the in vivo effects of this compound. This approach allows the compound to interact with its high-affinity target in a living organism, providing a more relevant model for preclinical studies aimed at human therapeutic applications.
Data Presentation
Table 1: Comparative Activity of this compound on Human and Mouse CCR2
| Species | Receptor | Parameter | Value | Reference |
| Human | CCR2 | IC50 | 37 nM | [1] |
| Mouse | CCR2 | Ki | 9.6 µM | [1] |
Experimental Protocols
1. Radioligand Binding Assay to Determine Compound Affinity for CCR2
This protocol is adapted from standard methodologies to assess the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the CCR2 of interest (human, mouse, or rat).
-
Radiolabeled CCR2 ligand (e.g., [125I]-CCL2).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled CCR2 ligand).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound at various concentrations, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 or Ki value using non-linear regression analysis.
2. Monocyte Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of monocytes towards a CCR2 ligand (e.g., CCL2).
Materials:
-
Monocytic cell line (e.g., THP-1 for human CCR2) or primary monocytes isolated from the species of interest.
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with a 5 µm pore size).
-
Chemoattractant (e.g., recombinant CCL2).
-
Test compound (this compound) at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Pre-treat the monocytes with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Add the chemoattractant to the lower chamber of the chemotaxis plate.
-
Add the pre-treated monocytes to the upper chamber (the Transwell insert).
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 2-4 hours).
-
After incubation, remove the upper chamber and wipe off any non-migrated cells from the top of the membrane.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., ATP) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of the CCR2 receptor upon binding of its ligand CCL2.
Caption: A logical workflow for troubleshooting poor this compound activity in rodent experiments.
References
Addressing JNJ-41443532 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with JNJ-41443532 in aqueous solutions.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for In Vitro Assays
If you are experiencing issues with dissolving this compound for cell-based assays or other in vitro experiments, consider the following troubleshooting steps:
Initial Steps:
-
Visual Inspection: Before attempting to dissolve, visually inspect the compound. Ensure it is a homogenous powder. If you observe clumps or significant static, gently tap the vial on a hard surface.
-
Solvent Selection: this compound is predicted to have very low aqueous solubility (0.00374 mg/mL).[1] Therefore, initial solubilization in an organic solvent is necessary before dilution into aqueous media.
-
Recommended Organic Solvents: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for poorly soluble compounds. Based on data for other CCR2 antagonists, ethanol may also be a viable option.
Troubleshooting Protocol:
| Step | Action | Rationale | Expected Outcome |
| 1 | Prepare a high-concentration stock solution in 100% DMSO. | To create a concentrated, solubilized form of the compound that can be diluted into aqueous buffers. | A clear, precipitate-free solution at a high concentration (e.g., 10-50 mM). |
| 2 | If precipitation occurs upon dilution in aqueous media, reduce the final concentration of this compound. | The compound may be precipitating out when the concentration of the organic solvent is lowered. | A lower final concentration may remain in solution. |
| 3 | If precipitation persists, try a serial dilution approach. | This can help to avoid localized high concentrations of the compound that can lead to precipitation. | Improved solubility at the desired final concentration. |
| 4 | Consider the use of a surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous medium. | Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2] | Increased solubility and prevention of precipitation. |
| 5 | If the above steps fail, consider alternative organic solvents for the initial stock, such as ethanol or a co-solvent system (e.g., DMSO:Ethanol). | The choice of organic solvent can impact the solubility of the compound upon aqueous dilution. | Identification of a more suitable solvent system for your specific application. |
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
A1: The predicted aqueous solubility of this compound is approximately 0.00374 mg/mL, classifying it as a poorly soluble compound.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, 100% DMSO is recommended. For some similar compounds, ethanol has also been used. The choice may depend on the specific requirements of your experiment, such as cell line tolerance to the solvent.
Q3: I am observing precipitation when I dilute my DMSO stock solution into my cell culture media. What should I do?
A3: This is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your media.
-
Increase the final DMSO concentration: While not always ideal due to potential cellular toxicity, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always run a vehicle control to account for any solvent effects.
-
Use a surfactant: Incorporating a low concentration of a biocompatible surfactant like Tween® 80 (e.g., 0.01-0.1%) in your final media can enhance solubility.[2]
-
Prepare a fresh stock solution: Ensure your stock solution has not been stored for an extended period or subjected to multiple freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: this compound has a predicted basic pKa of 6.7.[1] This suggests that its solubility may be slightly increased in acidic aqueous solutions where the molecule would be protonated. However, for cell-based assays, significant deviations from physiological pH are not feasible. For other applications, a pH-solubility profile study would be necessary to determine the optimal pH for dissolution.
Q5: Are there any other formulation strategies I can consider for in vivo preclinical studies?
A5: For in vivo studies, oral bioavailability is a key consideration. While specific formulation details for this compound are not publicly available, general strategies for poorly soluble drugs include:
-
Suspensions: Micronizing the drug powder to increase surface area and suspending it in a vehicle containing a wetting agent (e.g., Tween® 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose).
-
Lipid-based formulations: Dissolving the compound in oils or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[3]
-
Solid dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer can enhance its dissolution rate.[4]
Quantitative Data Summary
| Solvent/Vehicle | General Solubility of Poorly Soluble Compounds | Notes |
| Water | Very Low (<0.1 mg/mL) | Predicted to be very low for this compound.[1] |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, precipitation is likely. |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to High | May be a suitable alternative to DMSO for stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | Moderate | Can be used as a co-solvent to improve aqueous solubility. |
| 10% Solutol® HS 15 in water | Moderate to High | A non-ionic solubilizer and emulsifying agent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 482.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock, you will need 4.825 mg.
-
Weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the desired volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Aqueous Dilution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Warm the aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C for cell-based assays).
-
Perform a serial dilution of the 10 mM stock solution in the aqueous medium to achieve the desired final concentration.
-
For each dilution step, add the small volume of the higher concentration solution to the larger volume of the aqueous medium while vortexing or gently mixing to ensure rapid dispersion and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound mechanism as a CCR2 antagonist.
References
- 1. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
How to avoid JNJ-41443532 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid off-target effects in experiments involving JNJ-41443532.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby inhibiting the downstream signaling pathways that mediate the migration of monocytes and macrophages to sites of inflammation.[1]
Q2: What are the known off-target interactions of this compound?
This compound has been shown to be highly selective for CCR2 over other chemokine receptors and G-protein coupled receptors (GPCRs).[1][3] Notably, it displays weak to no activity at the hERG potassium channel, a common source of cardiovascular off-target effects for many small molecules.[3][4] However, it is important to note that some CCR2 antagonists have been reported to interact with α1-adrenergic receptors. While specific data for this compound is not publicly available, this remains a potential off-target class to consider.
Q3: How can I minimize the risk of off-target effects in my experiments?
To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (i.e., inhibition of CCR2 signaling) through dose-response studies. Using excessive concentrations increases the likelihood of engaging lower-affinity off-target molecules.
-
Employ a structurally distinct CCR2 antagonist: Use a second, structurally unrelated CCR2 antagonist as a control. If the observed phenotype is replicated with both compounds, it is more likely to be a true on-target effect.
-
Utilize a negative control compound: If available, use a structurally similar but biologically inactive analog of this compound. This can help to distinguish between specific on-target effects and non-specific effects related to the chemical scaffold.
-
Perform genetic validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out CCR2 in your experimental system. If the phenotype observed with this compound is mimicked by the genetic perturbation, it provides strong evidence for an on-target mechanism.
Q4: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and specific assay conditions. It is crucial to perform a dose-response curve to determine the EC50 or IC50 for your particular experimental setup. Based on published data, the IC50 for this compound in a chemotaxis assay is 30 nM, and the binding affinity (IC50) for human CCR2 is 37 nM.[2] Therefore, a starting concentration range of 1 nM to 1 µM is recommended for initial experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent cellular phenotype. | Off-target effect. | 1. Validate with a structurally distinct CCR2 antagonist: Use an alternative CCR2 inhibitor such as INCB3344 or RS504393. If the phenotype is not reproduced, the original observation is likely due to an off-target effect of this compound.2. Perform a dose-response analysis: A significant discrepancy between the potency for the observed phenotype and the known potency for CCR2 inhibition suggests an off-target effect.3. Conduct a rescue experiment: If possible, overexpress CCR2 in your cells. If the phenotype is not reversed, it indicates the involvement of other targets. |
| Experimental artifact. | Review and optimize your experimental protocol. Ensure proper controls are included and that the results are reproducible. | |
| Cellular toxicity at effective concentrations. | Off-target toxicity. | 1. Perform a counter-screen: Use a cell line that does not express CCR2. If toxicity persists, it is likely due to off-target effects.2. Broad-panel screening: Screen this compound against a panel of known toxicity-related targets (e.g., a kinase panel or a safety pharmacology panel). |
| On-target toxicity. | Modulate the expression of CCR2 (e.g., using siRNA or CRISPR). If this phenocopies the observed toxicity, it suggests on-target toxicity. | |
| Lack of a clear dose-response relationship. | Compound solubility or stability issues. | Ensure that this compound is fully dissolved in the assay medium at the tested concentrations. Check for compound degradation under your experimental conditions. |
| Complex biological response. | The observed phenotype may be the result of a complex signaling network with feedback loops that can produce non-linear dose-responses. Consider more detailed time-course and pathway analyses. |
Data Presentation
Table 1: Potency and Selectivity of this compound and Other CCR2 Antagonists
| Compound | Primary Target | hCCR2 Binding IC50 (nM) | hCCR2 Chemotaxis IC50 (nM) | Key Selectivity Information |
| This compound | CCR2 | 37 | 30 | >50 µM for hERG channel inhibition; high selectivity over other chemokine receptors and GPCRs.[2][3] |
| INCB3344 | CCR2 | 5.1 | 3.8 | >100-fold selectivity over other homologous chemokine receptors.[3][5] |
| RS504393 | CCR2 | 98 | 330 | >100 µM for CCR1; known to also antagonize α1-adrenergic receptors.[6][7] |
Note: A comprehensive public dataset from a broad kinase or GPCR panel screening for this compound is not available. It is recommended to perform such profiling to fully characterize its selectivity profile.
Experimental Protocols
Protocol 1: Monocyte Chemotaxis Assay
This protocol is designed to assess the on-target activity of this compound by measuring its ability to inhibit the migration of monocytes towards the CCR2 ligand, CCL2.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium with 10% FBS
-
Serum-free RPMI 1640 medium with 0.5% BSA
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
Structurally distinct CCR2 antagonist (e.g., INCB3344) as a control
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI 1640 with 10% FBS. Prior to the assay, starve the cells in serum-free RPMI 1640 with 0.5% BSA for 2-4 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the control antagonist in serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing CCL2 (at a concentration predetermined to induce optimal chemotaxis, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.
-
In separate wells, add medium without CCL2 as a negative control.
-
-
Inhibitor Treatment: Resuspend the starved THP-1 cells in serum-free medium and pre-incubate with various concentrations of this compound, the control antagonist, or vehicle (DMSO) for 30 minutes at 37°C.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the inhibitors and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol can be used to confirm direct binding of this compound to CCR2 in a cellular context.
Materials:
-
Cells expressing CCR2 (e.g., THP-1 or a transfected cell line)
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CCR2 antibody
Procedure:
-
Cell Treatment: Treat intact cells with this compound at a saturating concentration (e.g., 10x IC50) or vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-CCR2 antibody.
-
Use an appropriate secondary antibody and detection reagent.
-
-
Data Analysis: Quantify the band intensities for CCR2 at each temperature for both the vehicle- and this compound-treated samples. A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples, demonstrating stabilization of CCR2 upon ligand binding.
Visualizations
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Discovery of a 4âAzetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. CN102459225B - 4-azetidinyl-1-heteroaryl-cyclohexane antagonists of ccr2 - Google Patents [patents.google.com]
Interpreting unexpected results in JNJ-41443532 chemotaxis assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-41443532 in chemotaxis assays. The information is designed for scientists and drug development professionals to interpret unexpected results and optimize their experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in chemotaxis?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] In chemotaxis, it works by blocking the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2. This interaction is crucial for the directional migration of various immune cells, particularly monocytes and macrophages, to sites of inflammation.[2][3][4] By inhibiting this signaling pathway, this compound is expected to reduce or abrogate the chemotactic response of CCR2-expressing cells towards a CCL2 gradient.
Q2: Which cell types are appropriate for a this compound chemotaxis assay?
A2: The choice of cells is critical for a successful assay. This compound will only be effective in cells that express CCR2. High CCR2 expression is commonly found on monocytes, macrophages, and certain types of T lymphocytes and dendritic cells.[2][4] Some tumor cells, such as those from prostate and non-small cell lung cancers, have also been shown to express CCR2.[3][5] It is essential to verify CCR2 expression on your target cells using techniques like flow cytometry or western blotting before initiating a chemotaxis experiment.
Q3: What are the recommended positive and negative controls for a chemotaxis assay with this compound?
A3: Proper controls are essential for interpreting your results.
-
Negative Controls:
-
Cells in the upper chamber with only assay medium (no chemoattractant) in the lower chamber to measure random migration (chemokinesis).
-
Cells treated with this compound in the upper chamber and no chemoattractant in the lower chamber to assess any effect of the compound on random migration.
-
-
Positive Controls:
-
Cells in the upper chamber with an optimal concentration of the chemoattractant (e.g., CCL2) in the lower chamber to establish a maximal chemotactic response.
-
A known CCR2 antagonist with a well-characterized inhibitory profile can be used as a reference compound.
-
Troubleshooting Unexpected Results
Unexpected outcomes in your this compound chemotaxis assay can arise from various factors, from suboptimal experimental conditions to issues with the compound or cells. The following guide addresses common problems in a question-and-answer format.
Issue 1: No inhibition of chemotaxis is observed with this compound.
| Possible Cause | Troubleshooting Step |
| Low or absent CCR2 expression on cells. | Verify CCR2 expression on your cell line or primary cells using a reliable method like flow cytometry or Western blot. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for your specific cell type and CCL2 concentration. |
| Incorrect chemoattractant. | Ensure you are using a chemokine that signals through CCR2, with CCL2 being the primary ligand. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. Store the compound as recommended by the manufacturer. |
| Overly strong chemoattractant signal. | Optimize the concentration of CCL2. A very high concentration can sometimes lead to receptor desensitization or non-directional movement, masking the inhibitory effect of the antagonist.[6] |
Issue 2: High background migration (chemokinesis) is observed.
| Possible Cause | Troubleshooting Step |
| Presence of chemoattractants in the assay medium. | Use a serum-free or low-serum medium for the assay, as serum contains various growth factors and chemokines that can induce cell migration.[7] |
| Cells are overly motile or not in a resting state. | Consider serum-starving the cells for a few hours before the assay to reduce baseline motility. |
| Sub-optimal cell density. | Titrate the cell number to find the optimal density that allows for clear visualization and quantification of migrated cells without overcrowding. |
Issue 3: Inconsistent or highly variable results between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a homogenous cell suspension before seeding into the upper chamber of the migration device. |
| Presence of air bubbles. | Carefully inspect the lower chamber and the underside of the migration membrane for any trapped air bubbles that could interfere with the chemoattractant gradient. |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique to ensure consistent volumes of cells, compound, and chemoattractant. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature variations, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental conditions. |
Experimental Protocols & Methodologies
Transwell Chemotaxis Assay Protocol
This protocol provides a general framework for a transwell chemotaxis assay to evaluate the inhibitory effect of this compound.
-
Cell Preparation:
-
Culture CCR2-expressing cells to 70-80% confluency.
-
(Optional) Serum-starve the cells for 2-4 hours prior to the assay.
-
Harvest and resuspend the cells in serum-free assay medium at a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Preparation:
-
Add 600 µL of assay medium containing the desired concentration of CCL2 (chemoattractant) to the lower wells of a 24-well plate. For negative controls, add medium without CCL2.
-
Carefully place the transwell inserts (e.g., 8 µm pore size for monocytes) into the wells, avoiding air bubbles.
-
-
Treatment and Seeding:
-
In a separate tube, pre-incubate the cell suspension with this compound at various concentrations for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 2-4 hours, optimize for your cell type).
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., 0.5% crystal violet) for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain using a plate reader at the appropriate wavelength.
-
Data Presentation
Table 1: Example of Expected Results from a this compound Chemotaxis Assay
| Treatment Group | Chemoattractant (CCL2) | This compound Conc. | Migrated Cells (Absorbance at 590 nm) | % Inhibition |
| Negative Control | - | 0 nM | 0.15 ± 0.02 | N/A |
| Positive Control | + | 0 nM | 0.85 ± 0.05 | 0% |
| Experimental | + | 1 nM | 0.68 ± 0.04 | 20% |
| Experimental | + | 10 nM | 0.42 ± 0.03 | 50.6% |
| Experimental | + | 100 nM | 0.20 ± 0.02 | 76.5% |
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemokine (CCL2-CCR2) signaling axis mediates perineural invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing JNJ-41443532 Concentration for In Vitro Studies
A Note on the Target of JNJ-41443532: Initial intelligence suggested this compound as a c-Met/RON inhibitor. However, extensive data review confirms that This compound is a selective antagonist of the C-C chemokine receptor 2 (CCR2) .[1][2] This technical support guide is therefore focused on the optimization of this compound as a CCR2 inhibitor for in vitro studies. The principles and troubleshooting advice provided are broadly applicable to small molecule inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, orally active antagonist of the human C-C chemokine receptor 2 (hCCR2).[1][2] It functions by binding to CCR2 and preventing the downstream signaling initiated by its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[3][4] The CCL2-CCR2 signaling axis is crucial for the migration and infiltration of monocytes and macrophages into tissues during inflammation and has been implicated in various diseases, including cancer.[3][5]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: A typical starting concentration range for in vitro studies can be guided by its reported IC50 values. This compound has a binding affinity (IC50) of 37 nM for hCCR2 and an IC50 of 30 nM in a functional chemotaxis assay.[1][2] Therefore, a sensible starting point for dose-response experiments would be a range spanning from low nanomolar (e.g., 1-10 nM) to low micromolar (e.g., 1-10 µM) concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, it is common to first dissolve small molecule inhibitors in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the key signaling pathways downstream of CCR2 activation?
A4: Upon binding of CCL2, CCR2, a G protein-coupled receptor, activates several downstream signaling cascades. These include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT3 pathway.[3][5][6] These pathways are involved in regulating cell survival, proliferation, migration, and apoptosis.[3][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and across all plates. |
| High passage number of cell lines leading to genetic drift. | Use cells within a consistent and low passage number range for all experiments. | |
| Instability of the compound. | Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| No observable effect of this compound | Low or absent CCR2 expression in the cell line. | Confirm CCR2 expression in your cell line of interest using techniques like qPCR, western blot, or flow cytometry. |
| Inactive compound. | Verify the activity of your batch of this compound on a cell line known to express functional CCR2. | |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration for your assay. | |
| Cell death observed at higher concentrations | Non-specific cytotoxicity of the compound or solvent (DMSO). | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. Ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Off-target effects of the inhibitor. | At high concentrations, small molecule inhibitors may have off-target effects. Correlate the effective concentration with the known IC50 for the target. | |
| Inconsistent downstream signaling results (e.g., pERK, pAKT levels) | Feedback activation of signaling pathways. | Inhibition of a signaling pathway can sometimes lead to feedback activation of the same or parallel pathways. Analyze signaling at different time points (e.g., 2, 8, 24 hours) after treatment. |
| Variability in cell lysis and protein quantification. | Use a consistent lysis buffer containing protease and phosphatase inhibitors. Accurately determine protein concentration before loading for western blotting. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (IC50) | 37 nM | hCCR2 Binding | [1][2] |
| Functional Antagonism (IC50) | 30 nM | Chemotaxis Assay | [1][2] |
| Mouse CCR2 Binding (Ki) | 9.6 µM | mCCR2 Binding | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H25F3N4O3S | PubChem |
| Molecular Weight | 482.52 g/mol | PubChem |
| Water Solubility | 0.00374 mg/mL | DrugBank Online[7] |
| logP | 1.75 | DrugBank Online[7] |
Experimental Protocols
Protocol: In Vitro Chemotaxis Assay (Transwell Migration Assay)
This protocol provides a general framework for assessing the inhibitory effect of this compound on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes, A549 lung cancer cells)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Transwell inserts (with appropriate pore size, e.g., 5 or 8 µm)
-
24-well plates
-
Recombinant human CCL2 (MCP-1)
-
This compound
-
DMSO (vehicle)
-
Calcein-AM or other cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to 80-90% confluency.
-
The day before the assay, starve the cells by reducing the serum concentration in the medium (e.g., to 1% FBS) for 12-24 hours.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor and Chemoattractant Preparation:
-
Prepare a serial dilution of this compound in serum-free medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare a solution of recombinant human CCL2 in serum-free medium at a concentration known to induce chemotaxis (e.g., 50 ng/mL).[8] A dose-response for CCL2 should be performed initially to determine the optimal concentration.
-
-
Assay Setup:
-
Add 600 µL of the CCL2 solution to the lower wells of a 24-well plate. For negative controls, add 600 µL of serum-free medium without CCL2.
-
In a separate plate, pre-incubate 100 µL of the cell suspension with 100 µL of the this compound dilutions or vehicle control for 30-60 minutes at 37°C.
-
Carefully place the Transwell inserts into the wells of the 24-well plate containing the CCL2 solution.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (e.g., 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Gently wipe the top surface of the insert membrane with a cotton swab to remove non-migrated cells.
-
To quantify migrated cells, you can either:
-
Staining: Fix and stain the migrated cells on the bottom of the membrane with a stain like crystal violet. Elute the stain and measure the absorbance.
-
Fluorescence-based: Add a fluorescent dye like Calcein-AM to the lower chamber and incubate to label the migrated cells. Read the fluorescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: CCR2 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for an In Vitro Chemotaxis Assay.
Caption: Troubleshooting Decision Tree for In Vitro Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. oncotarget.com [oncotarget.com]
Technical Support Center: JNJ-41443532 Antagonist Tolerance
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter antagonist tolerance when using JNJ-41443532, a selective CCR2 antagonist. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished inhibitory effect of this compound in our in vitro/in vivo model after prolonged or repeated administration. What could be the potential cause?
A1: A diminishing effect, often termed antagonist tolerance, can arise from several pharmacological and biological phenomena. With G protein-coupled receptor (GPCR) antagonists like this compound, a common hypothesis is the development of cellular or systemic adaptations that counteract the antagonist's action.[1][2] Two primary mechanisms should be investigated:
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Receptor Upregulation: Prolonged blockade of a receptor can sometimes lead to an increase in its expression and density on the cell surface.[1][2][3] This is because the antagonist may inhibit the natural process of receptor internalization and degradation that would normally be triggered by its natural ligand (e.g., CCL2).[2] An increased number of CCR2 receptors could require a higher concentration of this compound to achieve the same level of inhibition.
-
Increased Ligand Levels: Studies have shown that systemic administration of CCR2 antagonists can lead to a significant increase in the plasma concentration of the CCR2 ligand, CCL2.[4] This is thought to be due to the antagonist blocking a natural, CCR2-dependent clearance mechanism for CCL2.[4] Elevated levels of the endogenous agonist (CCL2) can outcompete the antagonist for binding to CCR2, thereby reducing the antagonist's efficacy.
Q2: How can we experimentally determine if CCR2 receptor upregulation is occurring in our system?
A2: To investigate CCR2 receptor upregulation, you can quantify the amount of CCR2 protein and mRNA in your experimental model (cells or tissues) following prolonged treatment with this compound compared to a vehicle control.
Experimental Protocols:
-
Quantitative PCR (qPCR) for CCR2 mRNA levels:
-
Sample Preparation: Isolate total RNA from your control and this compound-treated cells or tissues.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
qPCR: Perform qPCR using primers specific for the CCR2 gene and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analysis: Calculate the relative fold change in CCR2 mRNA expression in the treated group compared to the control.
-
-
Western Blotting for total CCR2 protein levels:
-
Protein Extraction: Lyse the control and treated cells/tissues to extract total protein.
-
Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CCR2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Visualize the protein bands and perform densitometry to quantify the relative amount of CCR2 protein.
-
-
Flow Cytometry for cell surface CCR2 protein levels:
-
Cell Preparation: Prepare single-cell suspensions from your control and treated samples.
-
Staining: Stain the cells with a fluorescently labeled antibody that specifically recognizes an extracellular epitope of CCR2.
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Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the density of CCR2 on the cell surface.
-
Q3: What methods can be used to measure changes in CCL2 ligand concentration in our experimental model?
A3: To determine if there is an increase in the endogenous ligand, CCL2, you can measure its concentration in the relevant biological fluid (e.g., cell culture supernatant, plasma, or tissue homogenate).
Experimental Protocol:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Sample Collection: Collect the biological fluid of interest from your control and this compound-treated groups.
-
ELISA Procedure: Use a commercially available ELISA kit for CCL2. Follow the manufacturer's instructions, which typically involve adding your samples to a plate pre-coated with a CCL2 capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance using a plate reader and calculate the CCL2 concentration based on a standard curve.
-
Quantitative Data Summary
While specific data on this compound-induced tolerance is not publicly available, the known pharmacological parameters of the compound are summarized below for reference.
| Parameter | Value | Species | Assay |
| Binding Affinity (IC50) | 37 nM | Human | hCCR2 Binding Assay |
| Functional Antagonism (IC50) | 30 nM | Human | Chemotaxis Assay |
| Binding Affinity (Ki) | 9.6 µM | Mouse | mCCR2 Binding Assay |
| In vivo Efficacy (ED50) | 3 mg/kg (p.o., bid) | Mouse | Thioglycollate-induced peritonitis |
Visualizations
Signaling Pathway
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Tolerance
Caption: Experimental workflow for investigating this compound antagonist tolerance.
Logical Decision Diagram
Caption: Decision diagram for interpreting experimental results on antagonist tolerance.
References
- 1. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. development-of-tolerance-to-chemokine-receptor-antagonists-current-paradigms-and-the-need-for-further-investigation - Ask this paper | Bohrium [bohrium.com]
- 4. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing JNJ-41443532 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing JNJ-41443532 solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a stock solution, a concentration of 100 mg/mL (207.25 mM) in newly opened, anhydrous DMSO can be achieved.[1] To aid dissolution, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[1] The compound has very low aqueous solubility (0.00374 mg/mL).[2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
Q4: Is this compound sensitive to light?
A4: There is no specific data on the light sensitivity of this compound. However, it is a general best practice to protect all small molecule solutions from prolonged exposure to light by storing them in amber vials or wrapping tubes in foil.
Troubleshooting Guide
Issue 1: My this compound solution has precipitated after dilution in aqueous media.
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Cause: this compound has low aqueous solubility.[2] Adding a concentrated DMSO stock directly into an aqueous solution can cause the compound to crash out.
-
Solution:
-
Step-wise Dilution: Perform serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into your aqueous medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
Rapid Mixing: When adding the diluted DMSO stock to the aqueous medium, ensure rapid and thorough mixing by gently vortexing or swirling the solution.
-
Issue 2: I am observing inconsistent results or a loss of activity in my experiments.
-
Cause: This could be due to several factors, including compound degradation, variability in experimental conditions, or issues with the cells.
-
Solution:
-
Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main DMSO stock by preparing and storing it in single-use aliquots.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent and limited passage number range for your experiments.
-
Issue 3: My cells are showing signs of toxicity that are not dose-dependent on this compound.
-
Cause: The toxicity may be due to the DMSO solvent rather than the compound itself, especially at higher concentrations.
-
Solution:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is at a level tolerated by your specific cell line, typically ≤ 0.1%.
-
Run a DMSO Toxicity Curve: If you are unsure of your cells' tolerance, perform a dose-response experiment with varying concentrations of DMSO to determine the maximum non-toxic concentration.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅F₃N₄O₃S | [1] |
| Molecular Weight | 482.52 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (207.25 mM) | [1] |
| Water Solubility | 0.00374 mg/mL | [2] |
| Storage of Stock Solution | Below -20°C for several months | [1] |
| Mechanism of Action | Selective CCR2 antagonist | |
| hCCR2 Binding Affinity (IC₅₀) | 37 nM | [1] |
| Functional Antagonism (Chemotaxis IC₅₀) | 30 nM | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (100 mM in DMSO):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 100 mM stock solution, add 2.07 mL of anhydrous DMSO to 10 mg of this compound (MW: 482.52).
-
To aid dissolution, gently warm the solution to 37°C and use a sonication bath for a few minutes.[1]
-
Vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[1]
-
-
Working Solution Preparation (for Cell Culture):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile DMSO if a lower starting concentration is needed.
-
Add the final desired volume of the DMSO stock (or diluted stock) to your pre-warmed complete cell culture medium.
-
Ensure the final DMSO concentration remains below the tolerance level of your cell line (typically ≤ 0.1%).
-
Mix thoroughly by gentle inversion or swirling before adding to your cells.
-
Mandatory Visualization
Caption: Signaling pathway of CCR2 and its inhibition by this compound.
References
Mitigating lot-to-lot variability of JNJ-41443532
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential lot-to-lot variability and other common issues encountered during experiments with JNJ-41443532.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a CCR2 (C-C chemokine receptor type 2) antagonist.[1] Its mechanism of action involves blocking the interaction of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) with its receptor, CCR2. This interaction is crucial for the recruitment of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, this compound is investigated for its potential therapeutic effects in diseases where macrophage recruitment plays a key role, such as type 2 diabetes mellitus and other inflammatory conditions.[1]
Q2: What are the most common general sources of variability in cell-based assays?
Reproducibility in cell-based assays is critical for reliable data.[2] Common sources of variability include:
-
Cell Health and Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic changes, altering their response to stimuli. It is recommended to use cells within a defined, low passage number range.[3]
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major source of variability. Thoroughly mixing the cell suspension and allowing the plate to sit at room temperature before incubation can help.[3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can significantly impact results. Regular pipette calibration and proper technique are essential.[3]
-
Reagent Quality and Concentration: The quality and concentration of reagents, including the therapeutic compound, antibodies, and substrates, must be optimized and consistent across experiments.[3]
-
"Edge Effect" in Microplates: Wells on the perimeter of a microplate are prone to evaporation and temperature gradients, leading to different results compared to interior wells.[3]
Q3: How can I minimize the "edge effect" in my microplate assays?
To mitigate the edge effect:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
-
Ensure proper humidification in the incubator.
-
Allow plates to equilibrate to room temperature before incubation to promote even cell settling.[3]
-
Use plate sealers for long incubation periods to minimize evaporation.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips dispense equal volumes. Allow the plate to sit on a level surface at room temperature for 15-20 minutes before incubation.[3] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.[3] |
| Edge Effects | Avoid using the outer wells of the microplate for samples. Fill them with sterile media or PBS to create a moisture barrier.[3] |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
Issue 2: Unexpected or Inconsistent Biological Response to this compound
Symptoms:
-
The observed IC50 value is significantly different from expected values.
-
High variability in the biological effect of this compound across different experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lot-to-Lot Variability of this compound | While specific data on this compound is not publicly available, lot-to-lot variation is a known challenge for reagents.[4][5] It is crucial to qualify each new lot. Perform a dose-response experiment with the new lot and compare the results with the previous lot using a reference standard. |
| Cell Line Integrity | Cell lines can change over time with increasing passage numbers.[3] Use low-passage cells and regularly check for mycoplasma contamination. Perform cell line authentication if there are concerns about cross-contamination. |
| Reagent Degradation | Ensure all reagents, including this compound, are stored correctly and are within their expiration dates. Prepare fresh dilutions of the compound for each experiment. |
| Incorrect Assay Conditions | Optimize incubation times, cell density, and reagent concentrations.[3] |
Experimental Protocols
General Protocol for Qualifying a New Lot of this compound in a Chemotaxis Assay
This protocol provides a general framework. Specific cell types and conditions will require optimization.
-
Cell Preparation: Culture a CCR2-expressing cell line (e.g., THP-1) to the logarithmic growth phase. Harvest and resuspend the cells in assay medium.
-
Preparation of this compound Dilutions: Prepare a serial dilution of both the new and the reference lot of this compound.
-
Chemotaxis Assay Setup:
-
Add a known concentration of CCL2 to the lower chamber of a chemotaxis plate.
-
In a separate plate, pre-incubate the cells with the different concentrations of both lots of this compound.
-
Add the pre-incubated cells to the upper chamber of the chemotaxis plate.
-
-
Incubation: Incubate the plate for a predetermined time to allow for cell migration.
-
Quantification of Migration: Quantify the number of migrated cells using a suitable method (e.g., fluorescent dye and a plate reader).
-
Data Analysis:
-
Generate dose-response curves for both lots of this compound.
-
Calculate the IC50 values for each lot.
-
Compare the IC50 values to determine if the new lot performs within an acceptable range of the reference lot.
-
Visualizations
Caption: A generalized workflow for qualifying a new lot of this compound.
Caption: The inhibitory effect of this compound on the CCR2 signaling pathway.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-41443532 & Troubleshooting Non-Specific Binding in Assays
Disclaimer: Publicly available information and scientific literature do not indicate that JNJ-41443532, a CCR2 antagonist, is a frequent or known source of non-specific binding or promiscuous inhibition in assays. The compound has been reported to be highly selective for its target. However, non-specific interactions can be a concern for any small molecule in early-stage development. This guide provides general troubleshooting advice and protocols applicable to researchers investigating potential non-specific effects of small molecule inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern in drug discovery assays?
Non-specific binding refers to the interaction of a compound with unintended targets in an assay system. These targets can include assay reagents, proteins other than the intended target, or even the surface of the assay plate. This is a significant concern because it can lead to false-positive results, where a compound appears to be active against its intended target but is actually inhibiting the assay through an unrelated mechanism. This can result in wasted resources and time pursuing non-viable drug candidates.
Q2: What are the common mechanisms of non-specific inhibition?
Non-specific inhibition can occur through several mechanisms, including:
-
Promiscuous Inhibition: Some compounds have chemical features that allow them to bind to a wide range of proteins with little specificity.
-
Aggregation-Based Inhibition: At certain concentrations, some compounds can form colloidal aggregates that sequester and inhibit enzymes, leading to non-specific inhibition.[1][2] This is a common mechanism for false-positives in high-throughput screening (HTS).[1]
-
Assay Interference: Compounds can directly interfere with the assay technology itself. For example, a fluorescent compound can interfere with a fluorescence-based readout.
-
Reactive Metabolites: Some compounds can be metabolized by enzymes in the assay system into reactive metabolites that can covalently modify and inhibit proteins non-specifically.[3]
Q3: Are there any specific concerns about this compound regarding non-specific binding?
Currently, there is no specific evidence in the public domain to suggest that this compound is prone to non-specific binding. It has been shown to have high selectivity over other chemokine receptors and GPCRs.[3] However, as with any small molecule, it is good practice to perform counter-screens and assays to rule out non-specific effects during experimental validation.
Troubleshooting Guides
Guide 1: Investigating Suspected Non-Specific Inhibition
If you observe unexpected activity or inconsistent results with this compound or another small molecule, follow this guide to investigate potential non-specific inhibition.
Step 1: Rule out Assay Interference
-
Question: Is the compound interfering with the assay readout?
-
Troubleshooting Protocol:
-
Run the assay in the absence of the target protein but with all other assay components, including the test compound.
-
If the signal is still affected, the compound may be directly interfering with the detection method (e.g., quenching fluorescence, inhibiting a reporter enzyme).
-
Consider using an orthogonal assay with a different detection method to confirm the compound's activity.
-
Step 2: Assess for Aggregation-Based Inhibition
-
Question: Is the observed inhibition due to compound aggregation?
-
Troubleshooting Protocol: Detergent Sensitivity Assay
-
Perform the primary enzyme assay with the test compound in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
If the compound's inhibitory activity is significantly reduced in the presence of the detergent, this is a strong indicator of aggregation-based inhibition.[2]
-
A steep dose-response curve can also be an indicator of aggregation-based inhibition.[1]
-
Quantitative Data Interpretation:
| Compound | IC50 without Detergent | IC50 with 0.01% Triton X-100 | Interpretation |
| Test Compound A | 1 µM | > 100 µM | Likely Aggregator |
| Test Compound B | 5 µM | 6 µM | Unlikely to be an aggregator |
Step 3: Evaluate Promiscuous Inhibition
-
Question: Is the compound inhibiting multiple, unrelated proteins?
-
Troubleshooting Protocol: Counter-Screening
-
Test the compound against a panel of unrelated proteins or in assays for different targets.
-
If the compound shows activity against multiple unrelated targets, it may be a promiscuous inhibitor.
-
Commercially available promiscuity panels can be used for this purpose.
-
Guide 2: Mitigating Non-Specific Binding in Your Assays
Q: How can I reduce non-specific binding in my experimental setup?
-
Add a Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.001% - 0.05% Tween-20 or Triton X-100) in your assay buffer can help to prevent compound aggregation and reduce non-specific binding to surfaces.
-
Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 to 1 mg/mL can help to block non-specific binding sites on the assay plate and other components.
-
Optimize Compound Concentration: Use the lowest effective concentration of your test compound to minimize the risk of aggregation.
-
Check Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitated compound can cause significant assay artifacts.
Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Aggregation-Based Inhibition
Objective: To determine if the inhibitory activity of a compound is dependent on the formation of aggregates.
Materials:
-
Target enzyme and substrate
-
Assay buffer
-
Test compound stock solution (e.g., in DMSO)
-
Non-ionic detergent (e.g., 10% Triton X-100 stock)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Prepare two sets of serial dilutions of the test compound in the assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the same volume of vehicle (e.g., water).
-
Add the enzyme to all wells.
-
Initiate the reaction by adding the substrate.
-
Incubate for the desired time at the optimal temperature.
-
Measure the reaction progress using the appropriate plate reader.
-
Calculate the IC50 values for the compound with and without detergent.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To directly detect the formation of sub-micrometer aggregates by the test compound.
Materials:
-
Test compound
-
Assay buffer
-
DLS instrument
Procedure:
-
Prepare solutions of the test compound in the assay buffer at concentrations at and above the observed IC50.
-
Filter the solutions through a low-protein-binding filter (e.g., 0.02 µm) to remove dust and pre-existing aggregates.
-
Analyze the samples using a DLS instrument to detect the presence of particles.
-
An increase in particle count or size that is time- and concentration-dependent is indicative of aggregation.
Visualizations
Caption: Specific vs. Non-Specific Binding of a Small Molecule.
Caption: Troubleshooting Workflow for Non-Specific Inhibition.
Caption: Mechanism of Aggregation-Based Enzyme Inhibition.
References
Control experiments for JNJ-41443532 in cell culture
Welcome to the technical support center for JNJ-41443532. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on control experiments and troubleshoot common issues in cell culture applications of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2, thereby inhibiting the downstream signaling pathways.[2][3][4][5]
Q2: What are the key downstream signaling pathways activated by CCR2?
Upon activation by its ligand CCL2, CCR2, a G protein-coupled receptor, initiates several downstream signaling cascades. The primary pathways include:
-
Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway[2][3][4][5]
-
Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway[2][3][4][5]
These pathways collectively regulate cellular processes such as proliferation, survival, migration, and cytokine production.[2][3][4]
Q3: What are the essential positive and negative controls for a cell culture experiment with this compound?
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.[6]
-
Unstimulated Cells: Cells that are not treated with the CCR2 ligand (CCL2). This provides a baseline for the cellular response.
-
-
Positive Controls:
-
Ligand Stimulation: Cells treated with a known effective concentration of the CCR2 ligand, CCL2, to induce a measurable response (e.g., migration, downstream pathway activation).[7][8]
-
Alternative CCR2 Antagonist: Using another well-characterized CCR2 antagonist can help confirm that the observed effects are specific to CCR2 inhibition.[6]
-
Neutralizing Antibody: A neutralizing antibody against CCL2 or CCR2 can also serve as a positive control for the inhibition of the signaling pathway.[8]
-
Q4: How can I confirm that my cells express CCR2?
Before starting experiments, it is crucial to confirm CCR2 expression in your cell line of interest. This can be done using several methods:
-
Western Blot: To detect CCR2 protein expression.[7]
-
Flow Cytometry: To quantify the percentage of cells expressing CCR2 on their surface.
-
Immunohistochemistry/Immunofluorescence: To visualize CCR2 expression and localization within the cells.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | 1. Low or no CCR2 expression in the cell line. 2. This compound concentration is too low. 3. Inactive this compound compound. 4. Insufficient stimulation with CCL2. | 1. Verify CCR2 expression using Western Blot, RT-PCR, or Flow Cytometry.[7][8] 2. Perform a dose-response curve to determine the optimal concentration. 3. Check the expiration date and storage conditions of the compound. Purchase from a reputable supplier. 4. Ensure the CCL2 concentration is sufficient to elicit a robust response in your positive control. |
| High background in control groups | 1. Vehicle (e.g., DMSO) toxicity. 2. Endogenous CCL2 production by the cell line. | 1. Test different concentrations of the vehicle to determine a non-toxic level.[6] 2. Measure CCL2 levels in the cell culture supernatant using ELISA.[7][8] If high, you may need to wash cells before the experiment or use a neutralizing antibody to block endogenous CCL2. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times or cell seeding densities. 3. Variability in reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Standardize all experimental parameters, including incubation times and cell densities. 3. Prepare fresh reagents and ensure accurate dilutions. |
| This compound appears to have off-target effects | 1. The observed phenotype is not mediated by CCR2. | 1. Use a secondary, structurally different CCR2 antagonist to see if it phenocopies the effect of this compound. 2. Use siRNA or CRISPR to knock down CCR2 and confirm that the effect of this compound is lost. |
Quantitative Data Summary
| Compound | Target | Assay | IC50 / Ki |
| This compound | Human CCR2 (hCCR2) | Binding Affinity | IC50 = 37 nM[1][10] |
| This compound | Human CCR2 (hCCR2) | Chemotaxis | IC50 = 30 nM[1][10] |
| This compound | Mouse CCR2 (mCCR2) | Binding Affinity | Ki = 9.6 µM[1][10] |
Experimental Protocols
Protocol 1: Cell Migration (Chemotaxis) Assay using a Transwell System
This protocol assesses the ability of this compound to inhibit CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells
-
This compound
-
Recombinant human CCL2
-
Vehicle (e.g., DMSO)
-
Serum-free cell culture medium
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plate
-
Calcein AM or other cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR2-expressing cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Treatment Preparation: Prepare a stock solution of this compound in the appropriate vehicle. Prepare serial dilutions of this compound in serum-free medium.
-
Assay Setup:
-
In the bottom wells of the 24-well plate, add serum-free medium containing either vehicle, CCL2 (positive control), or CCL2 plus different concentrations of this compound.
-
Harvest and resuspend the starved cells in serum-free medium.
-
Add the cell suspension to the top chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (typically 4-24 hours).
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., Calcein AM).
-
Quantify the migrated cells by reading the fluorescence on a plate reader.
-
Controls:
-
Negative Control: Bottom well contains only serum-free medium (no CCL2).
-
Vehicle Control: Bottom well contains CCL2 and the same concentration of vehicle as the this compound-treated wells.
-
Positive Control: Bottom well contains CCL2 to induce maximal migration.
Protocol 2: Western Blot for Phosphorylated Akt (p-Akt)
This protocol measures the effect of this compound on the CCL2-induced activation of the PI3K/Akt pathway.
Materials:
-
CCR2-expressing cells
-
This compound
-
Recombinant human CCL2
-
Vehicle (e.g., DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed CCR2-expressing cells and grow to ~80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with vehicle or different concentrations of this compound for 1-2 hours.
-
Stimulate cells with CCL2 for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or milk in TBST).
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., beta-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.
Controls:
-
Negative Control: Unstimulated cells (no CCL2).
-
Vehicle Control: Cells pre-treated with vehicle before CCL2 stimulation.
-
Positive Control: Cells stimulated with CCL2 only.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A Small Molecule CCR2 Antagonist Depletes Tumor Macrophages and Synergizes with Anti-PD-1 in a Murine Model of Cutaneous T-Cell Lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Preclinical Comparative Guide to CCR2 Antagonists: JNJ-41443532 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for JNJ-41443532, a C-C chemokine receptor type 2 (CCR2) antagonist developed by Johnson & Johnson, alongside other notable CCR2 antagonists, CCX140-B and MK-0812. The objective is to present available preclinical data to aid researchers in evaluating these molecules for further investigation.
The antagonism of the CCR2 receptor is a promising therapeutic strategy for a multitude of inflammatory and fibrotic diseases. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are pivotal in orchestrating the migration of monocytes and macrophages to sites of inflammation.[1] Consequently, the development of small molecule CCR2 antagonists has been a significant focus of pharmaceutical research. This guide synthesizes preclinical data from various sources to facilitate a comparative understanding of this compound, CCX140-B, and MK-0812.
Quantitative Performance Analysis
The following tables summarize the available quantitative preclinical data for this compound, CCX140-B, and MK-0812. It is important to note that these values are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.
In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Ki | Source |
| This compound | human CCR2 | Radioligand Binding | 37 nM | [2][3] | |
| human CCR2 | Chemotaxis | 30 nM | [2][3] | ||
| mouse CCR2 | Radioligand Binding | 9.6 µM | [3] | ||
| CCX140-B | human CCR2 | Multiple Assays | Single-digit nM | ChemoCentryx | |
| MK-0812 | human CCR2 | 125I-MCP-1 Binding | 4.5 nM | MedChemExpress | |
| human CCR2 | MCP-1 Mediated Response | 3.2 nM | MedChemExpress | ||
| human CCR2 | Whole Blood Assay | 8 nM | MedChemExpress | ||
| mouse CCR2 | Chemotaxis | 5 nM | |||
| JNJ-17166864 | human CCR2 | Radioligand Displacement | 20 nM | [4] | |
| human CCR2 | Calcium Mobilization | 30 nM | [4] | ||
| human CCR2 | Monocyte Chemotaxis | 90 nM | [4] |
In Vivo Efficacy
| Compound | Preclinical Model | Species | Dose | Key Findings | Source |
| This compound | Thioglycollate-induced peritonitis | hCCR2 Knock-in Mice | 3 mg/kg (ED50) | Dose-dependent inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx. | [3] |
| CCX140-B | Diabetic Nephropathy (db/db and diet-induced obesity) | hCCR2 Knock-in Mice | 100 mg/kg | Decreased albuminuria, fasting blood glucose, and insulin levels. | [5][6][7] |
| MK-0812 | Breast Cancer Lung Metastasis | Humanized Mice | Not Specified | Reduced number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in DOT language.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are crucial for the interpretation and replication of results. Below are generalized protocols for the in vivo models mentioned.
Thioglycollate-Induced Peritonitis Model
This model is used to assess the anti-inflammatory properties of a compound by measuring its ability to inhibit the recruitment of inflammatory cells into the peritoneal cavity.
-
Animal Model: Human CCR2 knock-in (hCCR2KI) mice are typically used for compounds with high specificity for the human receptor.
-
Induction of Peritonitis: A sterile solution of 3-4% thioglycollate is injected intraperitoneally (i.p.) into the mice.[8][9] This elicits a robust inflammatory response and recruitment of leukocytes, predominantly neutrophils and monocytes/macrophages, to the peritoneal cavity.[8][10][11]
-
Compound Administration: this compound or a vehicle control is administered to the mice, often prior to or shortly after the thioglycollate injection. The route of administration can vary (e.g., oral, subcutaneous).
-
Cellular Influx Analysis: At a specified time point (e.g., 24, 48, or 72 hours) after thioglycollate injection, the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution (peritoneal lavage).[10]
-
Quantification: The total number of leukocytes in the lavage fluid is counted.[10] Specific cell populations (neutrophils, monocytes/macrophages, T-lymphocytes) are identified and quantified using flow cytometry with specific cell surface markers.[8]
-
Efficacy Determination: The reduction in the number of recruited inflammatory cells in the compound-treated group compared to the vehicle-treated group is calculated to determine the compound's efficacy, often expressed as an ED50 value (the dose required to achieve 50% of the maximum effect).
Diabetic Nephropathy Mouse Model
This model is employed to evaluate the therapeutic potential of a compound in treating diabetic kidney disease.
-
Animal Model: Due to the low affinity of CCX140-B for murine CCR2, transgenic mice with human CCR2 knocked into the mouse CCR2 locus (hCCR2 KI) are used.[5][7] Diabetes is induced either through a high-fat diet to cause obesity and insulin resistance or by using genetically diabetic mice (e.g., db/db mice, which lack the leptin receptor).[5][7]
-
Treatment: Once the mice develop signs of diabetic nephropathy (e.g., albuminuria), they are treated with the CCR2 antagonist (e.g., CCX140-B at 100 mg/kg) or a vehicle control, typically administered daily via oral gavage.[5]
-
Monitoring: Key parameters are monitored over the course of the treatment period, including:
-
Outcome Assessment: The efficacy of the treatment is determined by the degree of improvement in the monitored parameters in the treated group compared to the control group.
Breast Cancer Lung Metastasis Model
This model is utilized to assess the impact of a compound on cancer metastasis.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are often used to allow for the growth of human cancer cells.[12][13][14][15]
-
Tumor Cell Inoculation: A suspension of human breast cancer cells (e.g., MDA-MB-231) is injected into the tail vein of the mice to induce experimental lung metastasis.[12][14][15]
-
Compound Administration: Treatment with the CCR2 antagonist (e.g., MK-0812) or a vehicle control is initiated, with the dosing regimen varying depending on the study design.
-
Metastasis Assessment: After a predetermined period, the mice are euthanized, and the lungs are harvested. The extent of lung metastasis can be quantified by:
-
Histological analysis: Counting the number and measuring the size of metastatic nodules in lung sections.[12]
-
Bioluminescence imaging: If the cancer cells are engineered to express luciferase, the metastatic burden can be non-invasively monitored over time.[15]
-
Flow cytometry: Analysis of immune cell populations, such as monocytic myeloid-derived suppressor cells (M-MDSCs), within the tumor microenvironment.
-
-
Efficacy Evaluation: The reduction in the number or size of lung metastases and changes in the tumor immune microenvironment in the treated group compared to the control group indicate the anti-metastatic efficacy of the compound.
Conclusion
This compound, CCX140-B, and MK-0812 are all potent antagonists of the CCR2 receptor with preclinical data supporting their potential in various disease models. This compound has demonstrated efficacy in a model of acute inflammation. CCX140-B has shown promise in mitigating key aspects of diabetic nephropathy. MK-0812 has exhibited anti-metastatic effects in a model of breast cancer.
Direct comparison of these compounds is challenging due to the lack of head-to-head studies and the use of different preclinical models and methodologies. The data presented in this guide should be interpreted within the context of the specific experimental designs. Further research, including direct comparative studies, would be invaluable for a more definitive assessment of the relative therapeutic potential of these CCR2 antagonists. This guide serves as a resource to consolidate the currently available preclinical information for these compounds, providing a foundation for future research and development efforts in the field of CCR2 antagonism.
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice. | Semantic Scholar [semanticscholar.org]
- 7. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring Breast Tumor Lung Metastasis by U-SPECT-II/CT with an Integrin αvβ3-Targeted Radiotracer 99mTc-3P-RGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breast cancer lung metastasis requires expression of chemokine receptor CCR4 and T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lung-Derived Factors Mediate Breast Cancer Cell Migration through CD44 Receptor-Ligand Interactions in a Novel Ex Vivo System for Analysis of Organ-Specific Soluble Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of CCR2 Antagonists: JNJ-41443532 and INCB3344
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two prominent C-C chemokine receptor type 2 (CCR2) antagonists, JNJ-41443532 and INCB3344. The objective is to present a side-by-side analysis of their performance in preclinical models, supported by experimental data and detailed methodologies to aid in research and development decisions.
Mechanism of Action
Both this compound and INCB3344 are small molecule antagonists of the CCR2 receptor.[1][2] CCR2 plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation by binding to its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). By blocking this interaction, these antagonists aim to mitigate the inflammatory response in various pathological conditions.
In Vivo Efficacy Comparison
The in vivo efficacy of this compound and INCB3344 has been evaluated in various preclinical models of inflammation. A direct head-to-head study is not publicly available; therefore, this comparison is based on data from independent studies in similar models.
Thioglycollate-Induced Peritonitis Model
This model is a standard for assessing the in vivo activity of compounds targeting monocyte/macrophage recruitment.
This compound: In a thioglycollate-induced inflammation model in human CCR2 knock-in (hCCR2KI) mice, this compound demonstrated a dose-dependent inhibition of the influx of leukocytes, monocytes/macrophages, and T-lymphocytes into the peritoneal cavity, with an ED50 of 3 mg/kg administered orally.[1]
INCB3344: In BALB/c mice with thioglycollate-induced peritonitis, oral administration of INCB3344 resulted in a dose-dependent inhibition of macrophage influx. The compound was administered twice daily (BID).[3]
Table 1: Efficacy in Thioglycollate-Induced Peritonitis
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | hCCR2KI Mice | Oral (p.o.) | ED50 of 3 mg/kg for inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx.[1] |
| INCB3344 | BALB/c Mice | Oral (p.o.), Twice Daily (BID) | - 30 mg/kg: 36% inhibition of monocyte influx.[4] - 60 mg/kg: 55% inhibition of monocyte influx.[4] - 100 mg/kg: 73% inhibition of monocyte influx.[4] |
It is important to note that the studies were conducted in different mouse strains (hCCR2KI vs. BALB/c) and utilized different dosing schedules, which may influence the direct comparability of the results.
Inflammatory Arthritis Models
Efficacy in models of arthritis is a key indicator for potential therapeutic use in autoimmune diseases like rheumatoid arthritis.
This compound: A substituted dipiperidine CCR2 antagonist from Johnson & Johnson, identified as [I] in the publication, was evaluated in a rat model of adjuvant-induced arthritis. The compound, administered at 100 mg/kg, b.i.d., i.p. for one week, was shown to inhibit paw swelling. While the specific code this compound is not explicitly mentioned, this compound belongs to the same chemical series.
INCB3344: INCB3344 was tested in a rat adjuvant-induced arthritis model. Therapeutic dosing with INCB3344, initiated after the onset of disease, significantly reduced disease severity.[3]
Table 2: Efficacy in Inflammatory Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound (or related compound) | Rat Adjuvant-Induced Arthritis | 100 mg/kg, twice daily (b.i.d.), intraperitoneal (i.p.) for 1 week | Inhibition of paw swelling. |
| INCB3344 | Rat Adjuvant-Induced Arthritis | Therapeutic dosing (details not specified) | Significantly reduced disease severity.[3] |
Experimental Protocols
Thioglycollate-Induced Peritonitis
This experimental workflow outlines the key steps in the thioglycollate-induced peritonitis model used to evaluate the efficacy of CCR2 antagonists.
References
Selectivity profile of JNJ-41443532 against other chemokine receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of JNJ-41443532, a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2). The data presented herein is compiled from preclinical studies to offer an objective comparison of its activity against other chemokine receptors, supported by experimental details.
Selectivity Profile of this compound
This compound, also referred to as compound 8d in its discovery literature, demonstrates high selectivity for the human CCR2 receptor.[1] Extensive screening has shown that the compound exhibits minimal to no activity against a panel of other relevant chemokine receptors at concentrations significantly higher than its effective concentration at CCR2.
Table 1: Comparative Activity of this compound Against a Panel of Chemokine Receptors
| Receptor Target | Ligand Binding Inhibition | Concentration |
| hCCR2 | IC50 = 37 nM | - |
| CCR1 | No significant inhibition | 25 µM |
| CCR3 | No significant inhibition | 25 µM |
| CCR4 | No significant inhibition | 25 µM |
| CCR5 | No significant inhibition | 25 µM |
| CXCR1 | No significant inhibition | 25 µM |
| CXCR2 | No significant inhibition | 25 µM |
| CXCR4 | No significant inhibition | 25 µM |
| CX3CR1 | No significant inhibition | 25 µM |
Data sourced from Zhang et al., ACS Medicinal Chemistry Letters, 2012.[1]
In addition to its selectivity against other chemokine receptors, this compound also shows a favorable safety profile with a low affinity for the hERG channel (IC50 > 50 µM), a critical consideration in drug development to avoid cardiac side effects.[1]
Experimental Protocols
The data presented in this guide is based on established in vitro assays to determine the binding affinity and functional antagonism of this compound.
Radioligand Binding Assay for Chemokine Receptors
The binding affinity of this compound to various chemokine receptors was determined using a competitive radioligand binding assay.
Caption: Workflow for determining receptor binding affinity.
Chemotaxis Assay
The functional antagonism of this compound at the CCR2 receptor was assessed by its ability to inhibit the migration of cells towards a chemoattractant.
Caption: Workflow of the chemotaxis assay.
CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand (e.g., MCP-1/CCL2), initiates a signaling cascade leading to cellular responses such as chemotaxis, inflammation, and cell proliferation. This compound acts as an antagonist, blocking the binding of MCP-1 and thereby inhibiting these downstream effects.
Caption: Simplified CCR2 signaling pathway and the antagonistic action of this compound.
References
JNJ-41443532: A Comparative Analysis of Murine CCR2 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ-41443532, a selective C-C chemokine receptor 2 (CCR2) antagonist, focusing on its cross-reactivity with the murine ortholog of CCR2. The information presented herein is intended to assist researchers in selecting the appropriate tools for preclinical studies in mouse models of inflammation, autoimmune diseases, and cancer.
Introduction
The chemokine receptor CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in mediating the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases, as well as in tumor progression, making it an attractive target for therapeutic intervention. This compound is a potent antagonist of human CCR2 (hCCR2)[1]. However, for preclinical evaluation in murine models, understanding its affinity and potency for murine CCR2 (mCCR2) is critical. This guide compares this compound with other commonly used CCR2 antagonists in terms of their cross-reactivity with mCCR2, supported by available experimental data.
Quantitative Comparison of CCR2 Antagonists
The following table summarizes the in vitro potency of this compound and other selected CCR2 antagonists against both human and murine CCR2. The data highlights the significant species-dependent variability in antagonist affinity, a crucial consideration for the translation of preclinical findings.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Source |
| This compound | hCCR2 | Binding Affinity (IC50) | 37 | [1] |
| mCCR2 | Binding Affinity (Ki) | 9600 | [1] | |
| INCB3344 | hCCR2 | Binding Antagonism (IC50) | 5.1 | [2][3][4] |
| mCCR2 | Binding Antagonism (IC50) | 9.5 | [2][3][4] | |
| hCCR2 | Chemotaxis Antagonism (IC50) | 3.8 | [2][3][4] | |
| mCCR2 | Chemotaxis Antagonism (IC50) | 7.8 | [2][3][4] | |
| PF-04634817 | rat CCR2 | Potency (IC50) | 20.8 | [5] |
| RS 504393 | hCCR2 | Binding Affinity (IC50) | 89 | [6] |
| hCCR2 | Chemotaxis (IC50) | 330 | [6] | |
| CCX872 | hCCR2 | Chemotaxis (IC50) | 32 | |
| mCCR2 | Chemotaxis (IC50) | 69 |
Key Observation: this compound exhibits a significant drop in potency against murine CCR2 compared to human CCR2, with its binding affinity being approximately 260-fold lower for the murine receptor. In contrast, INCB3344 demonstrates comparable and potent activity against both human and murine CCR2, making it a more suitable tool for studies requiring consistent CCR2 antagonism across these species. PF-04634817 also shows comparable potency against rodent CCR2. The available data for RS 504393 is primarily for the human receptor.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process is fundamental to the chemotactic response of monocytes and other immune cells. The diagram below illustrates the major signaling pathways activated downstream of CCR2.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INCB3344 | CCR | TargetMol [targetmol.com]
- 4. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RS 504393, CCR2 chemokine receptor antagonist (CAS 300816-15-3) | Abcam [abcam.com]
Head-to-Head Comparison: JNJ-41443532 and PF-04634817 in Inflammatory and Metabolic Disease Research
In the landscape of therapeutic development for inflammatory and metabolic diseases, the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5) have emerged as critical targets. This guide provides a detailed, data-driven comparison of two key investigational molecules targeting these pathways: JNJ-41443532, a selective CCR2 antagonist, and PF-04634817, a dual antagonist of CCR2 and CCR5. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to generate this information.
Introduction to Target Pathways
The CCR2 and CCR5 signaling pathways are integral to the inflammatory response, primarily through their role in recruiting monocytes and other immune cells to sites of inflammation.
CCR2 Signaling: The binding of ligands, most notably CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), to CCR2 initiates a signaling cascade. This process is central to the migration of monocytes from the bone marrow into tissues, where they can differentiate into macrophages. Dysregulation of the CCL2-CCR2 axis has been implicated in a variety of inflammatory and metabolic conditions, including diabetic nephropathy.
CCR5 Signaling: CCR5 is the receptor for several chemokines, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). It is expressed on various immune cells, including T cells and macrophages. Beyond its role in inflammation, CCR5 is also a critical co-receptor for the entry of R5 strains of HIV into host cells.
Comparative Overview of this compound and PF-04634817
| Feature | This compound | PF-04634817 |
| Target(s) | CCR2 Antagonist[1] | Dual CCR2/CCR5 Antagonist[2] |
| Developer | Johnson & Johnson Pharmaceutical Research & Development[1] | Pfizer Inc. |
| Therapeutic Areas of Interest | Type 2 Diabetes Mellitus, Endocrinology and Metabolic Disease[1] | Diabetic Nephropathy, Diabetic Macular Edema, Cardiovascular Diseases, Endocrinology and Metabolic Disease[2] |
| Development Status | Phase 2 Completed (Development for T2DM appears to be discontinued)[1][3] | Phase 2 Completed (Development for diabetic nephropathy discontinued)[4] |
In Vitro Potency and Selectivity
A direct comparison of in vitro potency is crucial for understanding the relative efficacy of these compounds at their intended targets.
| Assay | This compound | PF-04634817 |
| Human CCR2 Binding IC50 | 37 nM[1] | 20.8 nM (comparable human and rodent potency)[5][6][7][8] |
| Human CCR5 Binding IC50 | Not applicable (selective for CCR2) | Not explicitly reported, but rat IC50 is 470 nM[6][7][8] |
| Chemotaxis Inhibition IC50 (hCCR2) | 30 nM[1] | Not explicitly reported |
Pharmacokinetic Properties
The pharmacokinetic profiles of these compounds from human studies are summarized below.
| Parameter | This compound (Healthy Volunteers) | PF-04634817 (Patients with Diabetic Nephropathy) |
| Time to Maximum Concentration (tmax) | ~2 hours | Not explicitly reported |
| Mean Terminal Half-life (t1/2) | ~8 hours | Not explicitly reported |
| Dosing Regimen in Clinical Trials | 250 mg or 1000 mg twice daily[1] | 150 mg or 200 mg once daily[2] |
Preclinical and Clinical Efficacy
This compound
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes mellitus. After 4 weeks of treatment, the following key outcomes were observed:
| Parameter | This compound (250 mg BID) vs. Placebo |
| 23-hour Weighted Mean Glucose (WMG) | Statistically significant reduction[1] |
| Fasting Plasma Glucose (FPG) | Statistically significant reduction[1] |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Lower, but not statistically significant[1] |
| Homeostatic Model Assessment of β-cell function (HOMA-%B) | Statistically significant increase[1] |
Overall, this compound demonstrated a modest improvement in glycemic parameters and was generally well-tolerated.[1]
PF-04634817
PF-04634817 has been evaluated in at least two key clinical settings: diabetic nephropathy and diabetic macular edema.
Diabetic Nephropathy: In a Phase 2 study of adults with overt diabetic nephropathy, PF-04634817 was administered for 12 weeks. The primary endpoint was the change in the urinary albumin-to-creatinine ratio (UACR).
| Parameter | PF-04634817 vs. Placebo |
| Placebo-Adjusted Reduction in UACR | 8.2% (modest effect)[4] |
Due to the modest efficacy, the clinical development of PF-04634817 for this indication was discontinued.[4]
Diabetic Macular Edema: A Phase 2 study compared oral PF-04634817 to intravitreal ranibizumab. The primary endpoint was the change in best-corrected visual acuity (BCVA).
| Parameter | PF-04634817 vs. Ranibizumab |
| Change in BCVA from Baseline at Week 12 | -2.41 letters (inferior to ranibizumab)[9] |
Preclinical Studies in Diabetic Nephropathy: In a mouse model of streptozotocin-induced diabetic nephropathy, early intervention with PF-04634817 was shown to inhibit kidney inflammation, glomerulosclerosis, albuminuria, and podocyte loss.
Experimental Protocols
In Vitro Chemotaxis Assay (General Protocol)
This assay is fundamental for assessing the functional antagonism of chemokine receptors.
Detailed Methodology:
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using methods such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.[10]
-
Cell Treatment: Isolated monocytes are resuspended in a suitable chemotaxis buffer (e.g., RPMI 1640 with 1% FBS) and pre-incubated with varying concentrations of the antagonist (this compound or PF-04634817) or vehicle control for a specified time (e.g., 30 minutes at 37°C).[11]
-
Chemotaxis Assay: The assay is performed using a multi-well chemotaxis chamber (e.g., a 48-well Boyden chamber) with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.[12]
-
Chemoattractant Addition: The lower wells are filled with chemotaxis buffer containing a specific concentration of the chemoattractant (e.g., recombinant human CCL2).[12]
-
Cell Seeding: The treated monocytes are added to the upper wells.[12]
-
Incubation: The chamber is incubated at 37°C in a 5% CO2 atmosphere for a period that allows for cell migration (e.g., 60-90 minutes).[12]
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained, and the number of cells that have migrated to the lower surface is quantified by microscopy. Alternatively, migrated cells in the lower chamber can be counted using a flow cytometer or a plate reader-based method.[11]
In Vivo Streptozotocin-Induced Diabetic Nephropathy Mouse Model (General Protocol)
This model is widely used to study the pathogenesis of diabetic nephropathy and to evaluate potential therapeutic interventions.
Detailed Methodology:
-
Animal Model: Male mice of a susceptible strain (e.g., C57BL/6J or DBA/2J) are typically used.[13][14]
-
Diabetes Induction: Diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin (STZ), for example, 40-55 mg/kg body weight daily for five consecutive days.[13][14] STZ is dissolved in a citrate buffer (pH 4.5) immediately before injection.[13][15]
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly (e.g., weekly). Mice with blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered diabetic and are included in the study.[14]
-
Treatment: Diabetic mice are randomized into treatment groups and receive daily oral administration of this compound, PF-04634817, or a vehicle control for a specified duration (e.g., 8-12 weeks).
-
Endpoint Assessment:
-
Albuminuria: Urine is collected periodically (e.g., every 4 weeks) using metabolic cages to measure the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.
-
Histology: At the end of the study, kidneys are harvested, fixed, and processed for histological analysis. Stains such as Periodic acid-Schiff (PAS) are used to assess glomerular matrix expansion and other pathological changes.
-
Immunohistochemistry: Kidney sections can be stained for markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., collagen IV).
-
Summary and Conclusion
Both this compound and PF-04634817 are potent antagonists of CCR2. PF-04634817 offers the additional dimension of CCR5 antagonism. Based on the available data, PF-04634817 exhibits a slightly higher in vitro potency for human CCR2.
In clinical trials, both compounds have shown modest efficacy in their respective initial indications. The development of this compound for type 2 diabetes and PF-04634817 for diabetic nephropathy appears to have been halted, highlighting the challenges in translating preclinical findings in this area to robust clinical outcomes.
For researchers, the choice between a selective CCR2 antagonist and a dual CCR2/CCR5 antagonist will depend on the specific scientific question and the disease model being investigated. The detailed experimental protocols provided in this guide offer a foundation for designing and interpreting studies aimed at further elucidating the roles of these important chemokine pathways in health and disease.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of Multiple Oral Doses of this compound in Patients With Type 2 Diabetes Mellitus [ctv.veeva.com]
- 4. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-04634817 succinate | CCR2/CCR5 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A CCR2/5 Inhibitor, PF-04634817, Is Inferior to Monthly Ranibizumab in the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet [mdpi.com]
- 15. scielo.br [scielo.br]
Validating JNJ-41443532's Inhibitory Effect on Monocyte Migration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of JNJ-41443532 in inhibiting monocyte migration against other alternative compounds. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways are presented to aid in the evaluation of these potential therapeutic agents.
Executive Summary
Monocyte migration is a critical process in the inflammatory response and the pathogenesis of various diseases. This compound, a selective C-C chemokine receptor 2 (CCR2) antagonist, has demonstrated potent inhibition of monocyte chemotaxis. This guide compares this compound with a panel of alternative inhibitors that act through diverse mechanisms. The presented data highlights the distinct profiles of these compounds in terms of potency and mechanism of action, providing a valuable resource for researchers in the field of inflammation and drug discovery.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its alternatives on monocyte migration.
Table 1: In Vitro Inhibition of Monocyte Migration
| Compound | Target/Mechanism | Cell Type | Chemoattractant | IC50 | Percent Inhibition | Citation(s) |
| This compound | CCR2 antagonist | Human Monocytes | CCL2 (MCP-1) | 30 nM | - | [1][2] |
| Benzydamine | MAPK (ERK1/2, p38) inhibitor | Human Monocytes | CCL2 (MCP-1) | 100 µM | 50 ± 10% at 100 µM | [3] |
| Human Monocytes | fMLP | 50 µM | 53 ± 6% at 100 µM | [3] | ||
| Human Monocytes | C5a | 45 µM | 54 ± 5% at 100 µM | [3] | ||
| VB-201 | General signaling pathway inhibitor | Human Monocytes | Various | Not Reported | Up to 90% | [4] |
| Angiostatin (hK1-3) | Actin cytoskeleton disruption | Human Monocytes | Not Specified | Not Reported | 85% | [5] |
| SU6668 | Receptor Tyrosine Kinase inhibitor | Human Monocytes | C5a, MCP-1, SDF-1α, RANTES, MIP-1α | Not Reported | 50-75% (reverses bFGF-induced suppression) | |
| Dasatinib | Multi-kinase inhibitor (Src family) | Not Specified for migration | Not Specified | Not Reported for migration | - | [6] |
Table 2: In Vivo Inhibition of Monocyte/Macrophage Influx
| Compound | Model | ED50 / Effect | Citation(s) |
| This compound | Thioglycollate-induced peritonitis in hCCR2KI mice | 3 mg/kg (p.o., bid) for inhibition of monocyte/macrophage influx | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the in vitro assessment of monocyte migration.
Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is a widely used method to evaluate the chemotactic response of monocytes to various chemoattractants and to assess the efficacy of inhibitory compounds.
1. Cell Preparation:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Monocytes are further purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads or by plastic adherence.
-
The purified monocytes are resuspended in serum-free RPMI 1640 medium supplemented with 0.1% bovine serum albumin (BSA) at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
-
A 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (Transwells) is used.
-
The lower chamber of the wells is filled with 600 µL of RPMI 1640 medium containing the chemoattractant (e.g., 10 ng/mL CCL2/MCP-1).
-
For testing inhibitory compounds, various concentrations of the compound (e.g., this compound, Benzydamine) are pre-incubated with the monocytes for 30 minutes at 37°C before adding them to the upper chamber. The same concentration of the compound is also added to the lower chamber.
-
100 µL of the monocyte suspension (1 x 10^5 cells) is added to the upper chamber of the insert.
3. Incubation:
-
The plate is incubated for 90 minutes to 3 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
4. Quantification of Migration:
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as Giemsa or DAPI.
-
The number of migrated cells is quantified by counting the cells in several high-power fields under a microscope.
-
Alternatively, migrated cells can be quantified by using fluorescently labeled cells and measuring the fluorescence of the cells that have migrated to the lower chamber using a plate reader.
5. Data Analysis:
-
The inhibitory effect of the compounds is calculated as the percentage of reduction in the number of migrated cells in the presence of the inhibitor compared to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of monocyte migration, is determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involved in monocyte migration and the points of intervention for this compound and the alternative inhibitors.
Caption: this compound inhibits monocyte migration by antagonizing the CCR2 receptor.
Caption: Mechanisms of action for alternative inhibitors of monocyte migration.
Experimental Workflow
The following diagram outlines the typical workflow for validating the inhibitory effect of a compound on monocyte migration in vitro.
Caption: Workflow for in vitro validation of monocyte migration inhibitors.
Conclusion
This compound demonstrates high potency in inhibiting monocyte migration through the targeted blockade of the CCR2 receptor. The alternative compounds presented in this guide offer a range of mechanisms for inhibiting monocyte migration, from broad-spectrum kinase inhibition to disruption of the cellular cytoskeleton. The choice of an appropriate inhibitor for further research and development will depend on the specific therapeutic context, considering factors such as target selectivity, potency, and potential off-target effects. The data and protocols provided herein serve as a foundational resource for such comparative evaluations.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
- 6. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking JNJ-41443532: A Comparative Guide to Commercially Available CCR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CCR2 inhibitor JNJ-41443532 against a selection of commercially available alternatives. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate compounds for their studies.
Introduction to CCR2 Inhibition
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, as well as in cancer metastasis. Consequently, the development of potent and selective CCR2 antagonists is a significant area of interest in drug discovery. This compound is a selective, orally active antagonist of human CCR2 (hCCR2) that has been evaluated in clinical trials for type 2 diabetes mellitus.[1] This guide benchmarks its performance against other commercially available CCR2 inhibitors.
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and its commercial counterparts. The data is presented as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological function.
Table 1: In Vitro Binding Affinity to Human CCR2 (hCCR2)
| Compound | hCCR2 Binding IC50 (nM) |
| This compound | 37[1] |
| INCB3344 | 5.1[2][3] |
| PF-04136309 | 5.2[4][5][6] |
| MK-0812 | 4.5[7] |
| BMS-741672 (MLN1202) | 1.1 |
| RS-102895 | 360[1][8][9][10][11] |
| Cenicriviroc | Not explicitly stated in nM, potent dual inhibitor |
| PF-04634817 | Not explicitly stated for human, rat IC50 = 20.8 nM |
Table 2: In Vitro Chemotaxis Inhibition (Human Assays)
| Compound | Chemotaxis IC50 (nM) |
| This compound | 30[1] |
| INCB3344 | 3.8[2][3] |
| PF-04136309 | 3.9[4] |
| MK-0812 | 3.2[7] |
| BMS-741672 (MLN1202) | 0.67 |
| RS-102895 | 1700[8][9] |
| Cenicriviroc | Not explicitly stated in nM |
| PF-04634817 | Not explicitly stated |
Table 3: In Vitro Potency against Murine CCR2 (mCCR2)
| Compound | mCCR2 Binding IC50 (nM) | mCCR2 Chemotaxis IC50 (nM) |
| This compound | 9600 | Not Available |
| INCB3344 | 9.5[2][3] | 7.8[2][3] |
| PF-04136309 | 17[4][6] | 16[4] |
| MK-0812 | Not Available | 5 |
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis and activation. The diagram below illustrates the key downstream pathways activated upon receptor stimulation.
Caption: CCR2 Signaling Pathway.
Experimental Workflow
The following diagram outlines a general workflow for the characterization and comparison of CCR2 inhibitors.
Caption: CCR2 Inhibitor Benchmarking Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific laboratory conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound to the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[125I]-CCL2 (radioligand)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Test compounds (e.g., this compound)
-
Non-specific binding control (high concentration of unlabeled CCL2)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hCCR2 cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-CCL2, and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of unlabeled CCL2.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Monocyte Chemotaxis Assay
Objective: To assess the ability of a test compound to inhibit CCL2-induced monocyte migration.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, 5 µm pores)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Recombinant human CCL2
-
Test compounds
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Label the monocytes with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis buffer.
-
In the lower chamber of the chemotaxis plate, add chemotaxis buffer containing CCL2 and varying concentrations of the test compound. For control wells, add buffer alone or buffer with CCL2 and no inhibitor.
-
Place the membrane insert into the wells.
-
Add the labeled monocyte suspension to the upper chamber of the insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 90 minutes) to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Calcium Mobilization Assay
Objective: To measure the inhibition of CCL2-induced intracellular calcium release by a test compound.
Materials:
-
HEK293 cells stably expressing hCCR2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Recombinant human CCL2
-
Test compounds
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Plate the HEK293-hCCR2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
During the final 20-30 minutes of dye loading, add varying concentrations of the test compound to the wells.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the release of intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the calcium response for each concentration of the test compound and determine the IC50 value.
Thioglycollate-Induced Peritonitis in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of a CCR2 inhibitor.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile 4% thioglycollate solution
-
Test compound formulated for oral or intraperitoneal administration
-
Vehicle control
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-F4/80, anti-Ly6C)
-
Flow cytometer
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before inducing peritonitis.
-
Inject sterile thioglycollate solution intraperitoneally into each mouse to induce an inflammatory response.
-
At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting and then withdrawing a known volume of cold PBS into the peritoneal cavity.
-
Collect the peritoneal fluid and centrifuge to pellet the cells.
-
Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify different leukocyte populations (e.g., macrophages, monocytes).
-
Analyze the stained cells by flow cytometry to quantify the number of recruited inflammatory cells.
-
Compare the number of recruited cells in the compound-treated group to the vehicle-treated group to determine the in vivo efficacy. The ED50 (effective dose for 50% inhibition) can be calculated from a dose-response study.[1]
Conclusion
This guide provides a comparative overview of this compound and other commercially available CCR2 inhibitors based on publicly accessible data. The provided tables and protocols are intended to serve as a resource for researchers to inform their selection of appropriate tools for studying the role of the CCL2-CCR2 axis in health and disease. It is important to note that the optimal inhibitor for a particular study will depend on the specific experimental context, including the species being studied and the desired in vitro or in vivo model.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. selectscience.net [selectscience.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enteksci.com [enteksci.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Whole-cell radioligand saturation binding [protocols.io]
- 11. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
A Comparative Guide to the In Vitro Potency of CCR2 Antagonists: JNJ-41443532 versus CCX872
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two prominent C-C chemokine receptor type 2 (CCR2) antagonists: JNJ-41443532 and CCX872. Both compounds are under investigation for their therapeutic potential in inflammatory diseases and oncology by inhibiting the CCL2/CCR2 signaling axis, which plays a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1][2] This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Potency Comparison
The in vitro potency of this compound and CCX872 has been evaluated using binding and functional assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for both compounds against human and murine CCR2.
| Compound | Assay Type | Target | IC50 Value |
| This compound | Binding Affinity | Human CCR2 | 37 nM[3] |
| Chemotaxis | Human CCR2 | 30 nM[3] | |
| CCX872 | Binding Affinity | Human CCR2 | 3 nM[4] |
| Binding Affinity | Murine CCR2 | 270 nM[4][5][6] | |
| Chemotaxis | Human | 32 nM[4] | |
| Chemotaxis | Murine | 69 nM[4] |
Signaling Pathway and Mechanism of Action
Both this compound and CCX872 are antagonists of the CCR2 receptor, a G protein-coupled receptor (GPCR).[1] The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2 initiates a signaling cascade that is central to the migration of monocytes and macrophages.[2][6] This process involves the dissociation of G-protein subunits, leading to downstream effector activation and ultimately, chemotaxis. By blocking the binding of CCL2 to CCR2, these antagonists inhibit the recruitment of these immune cells, thereby modulating inflammatory responses and the tumor microenvironment.
Caption: Inhibition of the CCL2/CCR2 signaling cascade by this compound and CCX872.
Experimental Protocols
The determination of in vitro potency for CCR2 antagonists typically involves two key types of experiments: radioligand binding assays and chemotaxis assays.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
-
Cell Membrane Preparation: Membranes are prepared from cells overexpressing the CCR2 receptor.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [3H]-CCL2) and varying concentrations of the test compound (this compound or CCX872).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[7]
-
Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is then determined from the resulting dose-response curve.[8]
Chemotaxis Assay (Transwell Migration Assay)
This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Preparation: A suspension of CCR2-expressing cells (e.g., monocytes or a cell line like THP-1) is prepared.[9]
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well containing media with a chemoattractant (e.g., CCL2). The cell suspension, pre-incubated with varying concentrations of the test compound, is added to the upper chamber of the Transwell insert.[9][10]
-
Incubation: The plate is incubated for a period to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.[10]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, often by staining the cells that have passed through the membrane and counting them under a microscope or by using a plate reader-based method.[9]
-
Data Analysis: The percentage of migration inhibition is plotted against the log concentration of the test compound to determine the IC50 value.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the in vitro potency of CCR2 antagonists.
Caption: A generalized workflow for determining and comparing in vitro potency.
References
- 1. Facebook [cancer.gov]
- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCX872 | Benchchem [benchchem.com]
- 5. Buy CCX872 (EVT-1534503) [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
A Comparative Analysis of the Therapeutic Window of JNJ-41443532 and Other CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of JNJ-41443532, a C-C chemokine receptor type 2 (CCR2) antagonist, with other selective CCR2 antagonists that have been evaluated in clinical trials: CCX140-B, PF-04634817, and CCX872. The therapeutic window, a critical measure of a drug's safety and efficacy, is assessed by examining available preclinical and clinical data.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in the pathogenesis of various inflammatory and metabolic diseases, making CCR2 an attractive therapeutic target. A wider therapeutic window, indicating a larger margin between the effective dose and the dose at which toxicity occurs, is a key determinant of a drug candidate's potential for successful clinical development.
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison of the therapeutic window is challenging due to the lack of standardized preclinical toxicology studies reporting metrics such as Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL) for all compounds. However, a qualitative assessment can be made by comparing in vitro potency, in vivo efficacy, and clinical safety observations.
Table 1: In Vitro Potency of CCR2 Antagonists
| Compound | Target(s) | Assay | Species | IC50 | Citation |
| This compound | CCR2 | hCCR2 Binding | Human | 37 nM | [1] |
| CCR2 | Chemotaxis | Human | 30 nM | [1] | |
| CCX140-B | CCR2 | Not Specified | Not Specified | Not Specified | [2] |
| PF-04634817 | CCR2/CCR5 | CCR2 Binding | Rat | 20.8 nM | [3] |
| CCX872 | CCR2 | Not Specified | Not Specified | Not Specified | [4][5][6] |
Table 2: Preclinical In Vivo Efficacy of CCR2 Antagonists
| Compound | Model | Species | Endpoint | Effective Dose (ED50) | Citation |
| This compound | Thioglycollate-induced inflammation | hCCR2KI mice | Inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx | 3 mg/kg | [1] |
Table 3: Clinical Safety and Tolerability of CCR2 Antagonists
| Compound | Phase | Population | Doses Tested | Key Safety Findings | Citation |
| This compound | 2 | Type 2 Diabetes Mellitus | 250 mg and 1000 mg twice daily for 4 weeks | Generally well tolerated; incidence of treatment-emergent adverse events was similar across all groups. | [1] |
| CCX140-B | 2 | Type 2 Diabetes and Nephropathy | 5 mg and 10 mg once daily for 52 weeks | Well tolerated; adverse events were comparable to placebo. | |
| PF-04634817 | 2 | Diabetic Nephropathy | 150 mg or 200 mg once daily for 12 weeks | Appeared to be safe and well-tolerated. Clinical development was discontinued due to modest efficacy. | [7][8] |
| CCX872 | 1 | Healthy Volunteers | Single and multiple ascending doses from 3 to 300 mg | All dose levels were well tolerated and safe. | [4][6] |
| 1b | Pancreatic Cancer (in combination with FOLFIRINOX) | 150 mg once or twice daily | Appeared to be well tolerated with no safety issues ascribed to CCX872-B use. |
Table 4: Preclinical Safety Pharmacology of this compound
| Parameter | Assay | Result | Citation |
| Cardiac Safety | hERG Channel Inhibition | IC50 >50 µM | [1] |
| QTc Interval (in vivo) | No effect up to 10 mg/kg (i.v.) in guinea pig and dog | [1] | |
| Selectivity | Other chemokine receptors and GPCRs | High selectivity | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and comparison of the data.
In Vitro CCR2 Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound to CCR2 is through a competitive radioligand binding assay.
-
Cell Culture: A cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CCR2 receptors.
-
Binding Assay: A fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Chemotaxis Assay (General Protocol)
The functional antagonism of CCR2 can be assessed using a chemotaxis assay, which measures the inhibition of cell migration towards a chemoattractant.
-
Cell Isolation: Monocytes or a monocytic cell line (e.g., THP-1) that expresses CCR2 are isolated and prepared.
-
Chemotaxis Chamber: A chemotaxis chamber, such as a Boyden chamber or a Transwell insert, is used. The chamber consists of an upper and a lower compartment separated by a porous membrane.
-
Assay Setup: The lower chamber is filled with media containing a chemoattractant, typically CCL2. The cells, pre-incubated with varying concentrations of the CCR2 antagonist, are placed in the upper chamber.
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, often by cell counting using a microscope or a plate reader after cell lysis and staining.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is calculated.
Thioglycollate-Induced Peritonitis Model (General Protocol)
This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit leukocyte recruitment.
-
Animal Model: Human CCR2 knock-in (hCCR2KI) mice are often used to evaluate compounds with high specificity for human CCR2.
-
Induction of Peritonitis: Mice are injected intraperitoneally with a sterile solution of thioglycollate broth, which acts as a non-specific inflammatory stimulus, inducing the recruitment of leukocytes into the peritoneal cavity.
-
Compound Administration: The test compound (e.g., this compound) is administered to the mice, typically orally, at various doses before or after the thioglycollate injection.
-
Peritoneal Lavage: At a specific time point after thioglycollate injection, the mice are euthanized, and the peritoneal cavity is washed with a saline solution to collect the recruited inflammatory cells.
-
Cell Analysis: The collected cells are counted, and differential cell counts are performed (e.g., using flow cytometry) to determine the numbers of different leukocyte populations, such as neutrophils, monocytes/macrophages, and lymphocytes.
-
Data Analysis: The dose of the compound that causes a 50% reduction in the influx of a specific cell type (ED50) is determined.
Visualizations
CCL2-CCR2 Signaling Pathway
Caption: The CCL2-CCR2 signaling pathway and the mechanism of action of CCR2 antagonists.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the in vivo efficacy of CCR2 antagonists.
Discussion and Conclusion
A comprehensive comparison of the therapeutic window for these CCR2 antagonists is limited by the available public data. However, several key observations can be made:
-
This compound demonstrates potent in vitro activity against human CCR2 and in vivo efficacy in a mouse model of inflammation at a low dose (ED50 of 3 mg/kg)[1]. Importantly, it exhibits a favorable cardiac safety profile with a high hERG IC50 (>50 µM) and no observed QTc prolongation in preclinical models[1]. Furthermore, it was well-tolerated in a 4-week clinical trial in patients with Type 2 Diabetes at doses significantly higher than those expected to be required for efficacy based on preclinical data, suggesting a potentially wide therapeutic window.
-
CCX140-B has shown clinical efficacy in reducing albuminuria in patients with diabetic nephropathy at doses of 5 mg and 10 mg daily, which were well-tolerated over a 52-week period[2]. The lack of publicly available detailed preclinical toxicology data prevents a direct calculation of its therapeutic index.
-
PF-04634817 , a dual CCR2/CCR5 antagonist, was found to be safe and well-tolerated in clinical trials at doses of 150 mg and 200 mg daily[7][8]. However, its clinical development for diabetic nephropathy was halted due to modest efficacy, suggesting that the therapeutic window, while safe, may not have encompassed a robustly effective dose for this indication.
-
CCX872 has demonstrated a good safety profile in both healthy volunteers (up to 300 mg) and in cancer patients in combination with chemotherapy[4][6][9]. This indicates a high tolerated dose in humans. The preclinical efficacy data for this compound is less detailed in the public domain, making a direct comparison of its therapeutic window challenging.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Correlating In Vitro and In Vivo Data for JNJ-41443532: A Comparative Analysis with Alternative CCR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C-C chemokine receptor 2 (CCR2) antagonist JNJ-41443532 with other relevant alternatives, focusing on the correlation between in vitro and in vivo experimental data. This compound has been investigated as a potential therapeutic for type 2 diabetes mellitus (T2DM) by targeting the inflammatory processes implicated in the disease's pathogenesis. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the scientific community.
Executive Summary
This compound is a potent and selective antagonist of the human CCR2 receptor, demonstrating nanomolar efficacy in in vitro functional assays. Preclinical in vivo studies in a mouse model of inflammation have shown a dose-dependent inhibition of leukocyte infiltration. In a Phase 2 clinical trial involving patients with T2DM, this compound led to modest improvements in glycemic parameters. This guide compares these findings with data from other CCR2 antagonists, CCX140-B and RO5234444, which have also been evaluated for metabolic and inflammatory diseases. While a formal, publicly available in vitro-in vivo correlation (IVIVC) model for this compound has not been established, the collective data allows for a qualitative assessment of its translational potential.
Data Presentation: Quantitative Comparison of CCR2 Antagonists
The following tables summarize the key in vitro and in vivo quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 / Ki | Species | Reference |
| This compound | hCCR2 | Binding Affinity | IC50: 37 nM | Human | [1] |
| hCCR2 | Chemotaxis | IC50: 30 nM | Human | [1] | |
| mCCR2 | Binding Affinity | Ki: 9.6 µM | Mouse | [1] | |
| hERG Channel | Inhibition | IC50: >50 µM | Human | [1] | |
| CCX140-B | hCCR2 | Multiple Assays | Single-digit nM | Human | [2] |
| RO5234444 | hCCR2 | Binding Affinity | IC50: 22 nM | Human | [3][4] |
| mCCR2 | Binding Affinity | IC50: 161 nM | Mouse | [3][4] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Endpoint | Efficacy | Reference |
| This compound | Thioglycollate-induced peritonitis | hCCR2KI Mice | Inhibition of leukocyte, monocyte/macrophage, and T-lymphocyte influx | ED50: 3 mg/kg | [1] |
| CCX140-B | Diet-induced obesity | hCCR2 KI Mice | Reduction in fasting blood glucose and insulin | Significant reduction with 100 mg/kg treatment | [2] |
| db/db mice | hCCR2 KI Mice | Decrease in albuminuria | Significant decrease | [2] | |
| RO5234444 | Uninephrectomized db/db mice | Mice | Prevention of glomerulosclerosis and reduction in albuminuria | Significant improvement | [5] |
Table 3: Clinical Pharmacokinetics and Pharmacodynamics (Phase 2, T2DM)
| Compound | Dose | tmax (median) | t½ (mean) | Key Pharmacodynamic Effects | Reference |
| This compound | 250 mg & 1000 mg (twice daily) | 2 h | ~8 h | Significant reduction in 23-h weighted mean glucose and fasting plasma glucose (250 mg) | [1][6] |
| CCX140-B | 5 mg & 10 mg (once daily) | Not specified | Not specified | Statistically significant decrease in HbA1c (10 mg) and dose-dependent lowering of fasting plasma glucose | [7] |
| Pioglitazone (Active Comparator) | 30 mg (once daily) | Not applicable | Not applicable | Significant reduction in 23-h weighted mean glucose, fasting plasma glucose, and HOMA-IR | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro Assays
CCR2 Binding Affinity Assay (for this compound)
-
Objective: To determine the concentration of this compound that inhibits 50% of radiolabeled ligand binding to the human CCR2 receptor.
-
Method: A competitive binding assay is performed using cell membranes prepared from a cell line stably expressing human CCR2. Membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound (this compound). After incubation to allow binding to reach equilibrium, the membranes are washed to remove unbound ligand. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter. The IC50 value is calculated by non-linear regression analysis of the competition binding curve.
Chemotaxis Assay (for this compound)
-
Objective: To measure the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant.
-
Method: A multi-well chamber with a microporous membrane separating the upper and lower compartments is used (e.g., a Boyden chamber). The lower chamber contains a chemoattractant, typically the CCR2 ligand CCL2 (also known as MCP-1). CCR2-expressing cells (such as monocytes or a cell line like THP-1) are placed in the upper chamber in the presence of varying concentrations of this compound. The chamber is incubated for a period to allow cell migration through the membrane towards the chemoattractant. The number of cells that have migrated to the lower chamber is then quantified, often by cell counting or using a fluorescent dye. The IC50 value represents the concentration of this compound that causes a 50% reduction in cell migration.[8][9][10][11]
In Vivo Models
Thioglycollate-Induced Peritonitis in Mice (for this compound)
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound by measuring its effect on leukocyte recruitment to the peritoneal cavity.
-
Method: Human CCR2 knock-in (hCCR2KI) mice are used to ensure the relevance of the model to the human target. Mice are administered this compound orally. After a specified time to allow for drug absorption, peritonitis is induced by intraperitoneal injection of sterile thioglycollate broth, a potent inflammatory stimulus.[5][12][13][14] After a set period (typically several hours to a day), the mice are euthanized, and the peritoneal cavity is lavaged to collect the infiltrating cells. The total number of leukocytes, as well as specific subpopulations like monocytes/macrophages and T-lymphocytes, are quantified using flow cytometry. The dose of this compound that causes a 50% reduction in the influx of these cells (ED50) is then determined.
Clinical Trial
Phase 2 Study of this compound in Type 2 Diabetes Mellitus
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound in subjects with T2DM.[15]
-
Design: A 4-week, double-blind, randomized, placebo- and active comparator-controlled study.
-
Participants: Patients with T2DM.
-
Interventions: Participants were randomized to receive one of the following treatments twice daily: this compound (250 mg or 1000 mg), placebo, or the active comparator pioglitazone (30 mg once daily).
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine parameters such as maximum concentration (Cmax), time to maximum concentration (tmax), and terminal half-life (t½).
-
Pharmacodynamic Assessments: The primary endpoint was the change from baseline in the 23-hour weighted mean glucose (WMG). Secondary endpoints included changes in fasting plasma glucose (FPG), insulin resistance (HOMA-IR), and insulin secretion (HOMA-%B). Safety and tolerability were monitored throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the CCL2/CCR2 signaling pathway, the experimental workflow for in vitro chemotaxis assays, and the logical relationship of the in vitro to in vivo correlation.
Caption: CCL2/CCR2 signaling pathway in inflammation and insulin resistance.
Caption: Experimental workflow for the in vitro chemotaxis assay.
Caption: Logical relationship for in vitro to in vivo data correlation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. Thioglycollate-induced sterile peritonitis [bio-protocol.org]
- 7. ChemoCentryx Reports CCX140-B Meets Primary Endpoint and Demonstrates Clinical Efficacy in Phase II Study in Type 2 Diabetes [prnewswire.com]
- 8. timothyspringer.org [timothyspringer.org]
- 9. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. abcam.com [abcam.com]
- 12. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. depts.ttu.edu [depts.ttu.edu]
- 15. A Study of Multiple Oral Doses of this compound in Patients With Type 2 Diabetes Mellitus [ctv.veeva.com]
Safety Operating Guide
Prudent Disposal of JNJ-41443532: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. JNJ-41443532, a CCR2 antagonist used in research, requires careful handling and disposal to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal procedures for this compound.
This compound is intended for professional research and laboratory use only and should not be used for medical or consumer purposes.[1] As with many specialized research chemicals, specific disposal instructions are paramount.
Core Disposal Principle: Professional Waste Management
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[2] This indicates that the compound should not be discarded through standard laboratory drains or as general waste. It must be handled as a controlled hazardous substance.
Step-by-Step Disposal Protocol
To ensure the safe and compliant disposal of this compound, follow these procedural steps:
-
Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with the full chemical name and CAS number (1228650-83-6).[1]
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing and unforeseen chemical reactions.
-
-
Container Management:
-
Use only approved, leak-proof, and chemically compatible containers for storing waste this compound.
-
Ensure containers are tightly sealed to prevent the release of dust or fumes.
-
-
Engage a Licensed Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal service with a comprehensive list of the waste's chemical components.
-
-
Adherence to Local and National Regulations:
-
Disposal procedures for hazardous chemical waste are governed by strict local, state, and federal regulations. Always consult these regulations to ensure full compliance. Your EHS department will be the primary resource for this information.
-
Quantitative Data Summary
For ease of reference, the key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 1228650-83-6[1] |
| Molecular Formula | C22H25F3N4O3S[1] |
| Molecular Weight | 482.5191[1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Essential Safety and Handling Guidance for JNJ-41443532
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-41443532 is not publicly available based on the conducted searches. The following guidance is based on general best practices for handling research-grade chemical compounds with unknown toxicological profiles. It is imperative for all personnel to conduct a thorough risk assessment before beginning any work with this substance and to consult with their institution's Environmental Health and Safety (EHS) department.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
In the absence of compound-specific data, a conservative approach to PPE is required. Treat this compound as a potent compound with potential hazards. The following table summarizes the minimum recommended PPE.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). Double-gloving is advised. | ASTM F739 |
| Body Protection | A fully buttoned laboratory coat or a chemical-resistant disposable gown. | |
| Respiratory Protection | All handling of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Pre-Handling:
-
Area Designation: Designate a specific area within a laboratory, preferably inside a chemical fume hood, for the handling of this compound.
-
Emergency Equipment: Ensure that a calibrated safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for the quantities of this compound and any solvents being used.
-
Pre-Labeling: Prepare all necessary labels for primary and secondary containers before beginning work.
-
-
Compound Handling:
-
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: If handling the solid form, weigh the compound within the chemical fume hood on a tared weigh paper or in a disposable container to minimize contamination.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Containment: Keep all containers of this compound sealed when not in immediate use. Utilize secondary containment for transport and storage.
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate the designated work area, including the fume hood sash and surfaces, with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/lab coat, and finally eye/face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.
-
Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, must be treated as hazardous chemical waste.
-
Waste Containers: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal environmental regulations. Consult your institution's EHS department for specific disposal procedures. Do not pour any waste containing this compound down the drain.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of a research compound like this compound, from initial preparation to final disposal.
Caption: A workflow diagram for the safe handling of research compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
